Eucamalol
Description
structure in first source
Properties
CAS No. |
152246-70-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
ZPACRXLIAKZISA-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=C[C@@H]1O)C=O |
Canonical SMILES |
CC(C)C1CCC(=CC1O)C=O |
Synonyms |
eucamalol eucamalol, (trans-(+))-isome |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Eucamalol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucamalol is a naturally occurring monoterpenoid demonstrating significant promise as a potent mosquito repellent.[1] Isolated from the essential oil of Eucalyptus camaldulensis, this compound has been the subject of research focusing on its chemical properties and synthesis.[2] This document provides an in-depth overview of the chemical structure, physicochemical properties, and experimental protocols related to the isolation and synthesis of this compound.
Chemical Structure and Properties
This compound, systematically named (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol, possesses a molecular formula of C10H16O2.[3] Its chemical identity is further defined by the CAS Number 145544-91-8. The structure is characterized by a cyclohexene ring substituted with a hydroxyl group, an isopropyl group, and a formyl group, contributing to its biological activity.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C10H16O2 | PubChem |
| Molecular Weight | 168.23 g/mol | PubChem[4] |
| CAS Number | 145544-91-8 | MedchemExpress[1] |
| Appearance | Colorless Oil | ChemFaces |
| Optical Rotation ([α]D25) | +13.5° (c 0.80, CH3OH) | Watanabe et al., 1993[2] |
| High-Resolution Mass Spec (HRMS) m/z | 168.1151 (Calculated: 168.1150) | Watanabe et al., 1993[2] |
| Infrared (IR) νmax (cm-1) | 3400 (OH), 2980, 1680 (conjugated aldehyde) | Watanabe et al., 1993[2] |
| SMILES | CC(C)[C@@H]1CCC(=C[C@@H]1O)C=O | MedchemExpress[1] |
Experimental Protocols
Isolation of (+)-Eucamalol from Eucalyptus camaldulensis
The following protocol for the isolation of this compound is based on the methodology described by Watanabe et al. (1993).[2]
1. Plant Material and Steam Distillation:
-
Leaves of Eucalyptus camaldulensis (1.5 kg) were collected.
-
The leaves were cut into small pieces and subjected to steam distillation to yield the essential oil (1.6 g).
2. Chromatographic Purification:
-
The essential oil was purified using successive preparative Thin-Layer Chromatography (TLC).
-
TLC plates were precoated with silica gel 60 GF254 (Merck).
-
The mobile phases used were hexane-ethyl acetate in ratios of 4:1 and 2:1 (v/v).
-
This process yielded 18 mg of (+)-Eucamalol.
Synthesis of (±)-Eucamalol
The synthesis of racemic this compound has been reported starting from (±)-cryptone.[2] Additionally, the synthesis of (+)-Eucamalol and its epimer, (-)-1-epi-eucamalol, has been achieved from (S)-(-)-perillaldehyde, which was instrumental in determining the absolute configuration of the natural product.[3]
Synthesis from (±)-Cryptone (Watanabe et al., 1993): [2]
A detailed, step-by-step protocol for the synthesis from (±)-cryptone is outlined in the original publication. The key transformation involves the introduction of a formyl group and subsequent stereoselective reduction.
Synthesis from (S)-(-)-Perillaldehyde (Satoh et al., 1995): [3]
This synthetic route was crucial for establishing the absolute stereochemistry of (+)-Eucamalol. The methodology leverages the defined stereocenter of the starting material to produce the target molecule with the correct configuration.
Biological Activity
This compound has been identified as a potent mosquito repellent, exhibiting significant activity against Aedes albopictus.[1] Its repellent efficacy has been shown to be comparable to that of DEET.
Conclusion
This compound stands out as a promising natural alternative to synthetic insect repellents. The established protocols for its isolation and synthesis pave the way for further research into its mechanism of action and potential commercial applications. The comprehensive data presented in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, entomology, and drug development.
References
Eucamalol: A Technical Guide to its Discovery, Isolation, and Characterization from Eucalyptus camaldulensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucamalol is a monoterpenoid first identified in Eucalyptus camaldulensis and has demonstrated significant potential as a natural mosquito repellent. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical characterization of (+)-Eucamalol. It includes a plausible experimental protocol for its extraction and purification based on established phytochemical techniques, alongside available quantitative data and spectroscopic information. This document is intended to serve as a foundational resource for researchers interested in the further study and development of this compound for various applications.
Introduction
(+)-Eucamalol is a naturally occurring monoterpenoid isolated from the leaves of Eucalyptus camaldulensis. Its discovery was first reported by Satoh et al. in 1995, where it was identified as a novel mosquito repellent.[1] The absolute configuration of the natural product has been determined to be (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol.[1] this compound and its epimer have shown significant repellent activity against Aedes albopictus, comparable to the synthetic repellent DEET.[1] This biological activity makes this compound a compound of interest for the development of natural and potentially safer insect repellents.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic data for (+)-Eucamalol is presented below. This data is crucial for the identification and characterization of the compound during and after the isolation process.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | |
| IUPAC Name | (1R,6R)-3-formyl-6-isopropyl-2-cyclohexen-1-ol | [1] |
| CAS Number | 145544-91-8 | |
| Appearance | Not specified in available literature | |
| Optical Rotation | [α]D²⁵ = +13.5° (c 0.80, MeOH) | |
| ¹H-NMR (CDCl₃) | Data not fully available in search results. | |
| ¹³C-NMR (CDCl₃) | Data not fully available in search results. | |
| Mass Spectrometry | Data not fully available in search results. | |
| Infrared Spectroscopy | Data not fully available in search results. |
Experimental Protocols: Isolation of (+)-Eucamalol
The precise experimental protocol used by Satoh et al. for the initial isolation of natural (+)-Eucamalol is not fully detailed in the readily available literature. However, based on common phytochemical practices for the isolation of monoterpenoids from Eucalyptus species, a plausible, multi-step protocol is outlined below. This protocol involves steam distillation to extract the essential oil, followed by chromatographic separation to purify this compound.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Eucalyptus camaldulensis are collected.
-
Drying: The leaves are air-dried in a shaded, well-ventilated area to reduce moisture content, which can improve extraction efficiency.
-
Grinding: The dried leaves are coarsely ground to increase the surface area for extraction.
Extraction of Essential Oil by Steam Distillation
-
Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled.
-
Extraction: The ground plant material is packed into the distillation flask and subjected to steam distillation for a period of 3-4 hours. The steam ruptures the oil glands in the leaves, releasing the volatile essential oil.
-
Collection: The essential oil is collected as it condenses and separates from the aqueous distillate. The oil layer is carefully separated.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
Chromatographic Purification of this compound
-
Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (e.g., hexane) and loaded onto the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Fractions are collected at regular intervals.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., vanillin-sulfuric acid) to identify fractions containing this compound.
-
Pooling and Concentration: Fractions containing the purified this compound are pooled and the solvent is removed under reduced pressure to yield the pure compound.
Quantitative Data
Quantitative data regarding the yield of this compound from Eucalyptus camaldulensis is not explicitly stated in the available literature. The following table presents typical yield ranges for essential oils from this plant, which would be the starting material for this compound isolation. The final yield of this compound would be a fraction of this initial essential oil yield.
| Parameter | Value Range | Notes |
| Essential Oil Yield | 0.5% - 2.5% (w/w) | Yield can vary depending on the geographical location, season of harvest, and extraction method. |
| This compound Content in Oil | Not specified | The concentration of this compound within the essential oil is not reported in the available literature. |
| Final Yield of Pure this compound | Not specified | This would depend on both the initial concentration in the oil and the efficiency of purification. |
| Purity | >95% (assumed) | For spectroscopic analysis and biological testing, a high degree of purity is typically required. |
Logical Workflow and Diagrams
Isolation Workflow
The logical workflow for the isolation of this compound from Eucalyptus camaldulensis leaves can be visualized as a multi-stage process, from raw plant material to the purified active compound.
Caption: Isolation workflow for this compound.
Signaling Pathway
Currently, there is no information available in the searched literature regarding the specific signaling pathways affected by this compound in mosquito olfactory systems or other biological targets. Further research is required to elucidate its mechanism of action.
Conclusion
This compound, a monoterpenoid from Eucalyptus camaldulensis, represents a promising natural alternative to synthetic insect repellents. While its initial discovery and basic characterization have been established, this guide highlights the need for more detailed public information regarding its specific isolation protocol and quantitative yields. The provided reconstructed methodology, based on standard phytochemical techniques, offers a solid starting point for researchers aiming to isolate and further investigate this compound. Future studies should focus on optimizing the isolation process, fully characterizing its spectroscopic properties, and elucidating its mechanism of action to unlock its full potential in drug development and other applications.
References
A Technical Guide to the Putative Biosynthetic Pathway of Eucamalol
For Researchers, Scientists, and Drug Development Professionals
Abstract: Eucamalol, a p-menthane monoterpenoid identified from Eucalyptus camaldulensis, has garnered interest for its notable mosquito repellent properties. While the complete biosynthetic pathway has not been experimentally elucidated, a putative pathway can be proposed based on established principles of monoterpenoid biosynthesis in plants, particularly within the well-studied Eucalyptus genus. This guide outlines the hypothesized enzymatic steps leading to this compound formation, summarizes relevant quantitative data from related pathways, details common experimental protocols for pathway elucidation, and provides visualizations to aid in understanding the proposed biochemical logic and experimental workflows.
Introduction to this compound and Eucalyptus Secondary Metabolism
Eucalyptus species are prolific producers of a diverse array of secondary metabolites, which play crucial roles in defense and environmental interactions.[1] Among these are the terpenoids, which constitute the major components of eucalyptus oil, and formylated phloroglucinol compounds (FPCs).[2] this compound, with the chemical structure (3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde, is classified as a p-menthane monoterpenoid.[3][4] Its biosynthesis is presumed to follow the methylerythritol 4-phosphate (MEP) pathway, which is primarily responsible for the formation of monoterpenes in plants.[5]
Proposed Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the universal C10 monoterpene precursor, geranyl diphosphate (GPP). The pathway likely proceeds through three key stages: cyclization, hydroxylation, and oxidation.
-
Cyclization of Geranyl Diphosphate (GPP): The initial and committing step is the cyclization of the linear GPP molecule to form a cyclic p-menthane scaffold. This reaction is catalyzed by a monoterpene synthase (TPS). While the exact synthase is unknown, it is plausible that an enzyme producing a precursor like α-phellandrene or a related diene is involved. The biosynthesis of phellandrenes from GPP involves the formation of a menthyl cationic intermediate followed by a hydride shift and elimination.[6][7] Eucalyptus genomes are known to contain a remarkably large number of TPS genes, suggesting a high capacity for generating diverse terpenoid skeletons.[8]
-
Allylic Hydroxylation: Following the formation of a cyclic olefin intermediate such as α-phellandrene, a regiospecific hydroxylation reaction is required. This type of reaction, particularly allylic hydroxylation of monoterpenes, is typically catalyzed by cytochrome P450 monooxygenases (CYP450s).[4][9] In the proposed pathway for this compound, a CYP450 would introduce a hydroxyl group at the C3 position of the p-menthane ring, leading to an alcohol intermediate.
-
Oxidation of the Alcohol: The final step in the proposed pathway is the oxidation of the newly formed hydroxyl group to a carboxaldehyde. This transformation is catalyzed by an alcohol dehydrogenase (ADH), a class of oxidoreductase enzymes that facilitate the interconversion between alcohols and aldehydes/ketones.[10][11] This step would yield the final product, this compound.
Below is a diagrammatic representation of this putative pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phellandrene - Wikipedia [en.wikipedia.org]
- 7. realmofcaring.org [realmofcaring.org]
- 8. The Eucalyptus terpene synthase gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. proteopedia.org [proteopedia.org]
Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of Eucamalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucamalol, a natural compound isolated from Eucalyptus camaldulensis, has demonstrated significant mosquito repellent properties, particularly against the vector Aedes albopictus. While its efficacy is established, the precise molecular mechanism of action remains unelucidated. This technical guide synthesizes the current understanding of insect repellent mechanisms to build a speculative framework for this compound's mode of action. By examining the known interactions of other repellents with the insect olfactory system, we propose several plausible pathways through which this compound may exert its effects. This document is intended to serve as a foundational resource for researchers dedicated to exploring the pharmacology of this compound and to guide future experimental design in the development of novel, nature-inspired insect repellents.
Introduction to this compound
This compound is a monoterpenoid first identified in Eucalyptus camaldulensis. Its primary reported biological activity is as a potent insect repellent. The lack of detailed studies on its mechanism of action presents a significant knowledge gap but also an opportunity for the discovery of new molecular targets for insect repellents. Understanding how this compound interacts with the mosquito's sensory systems is crucial for optimizing its use and for the rational design of new repellent compounds.
The Target: The Chemosensory System of Aedes albopictus
The primary interface between a mosquito and its environment is its sophisticated chemosensory system, which is responsible for detecting the chemical cues that guide vital behaviors such as host-seeking, feeding, and oviposition. This system is the most probable target for a repellent like this compound. The key components of the mosquito's chemosensory apparatus are specialized neurons housed in sensory hairs called sensilla, located on the antennae, maxillary palps, and proboscis. These neurons express several families of chemosensory receptors, which are the likely molecular targets for repellents.
The main families of chemosensory receptors in Aedes albopictus include:
-
Odorant Receptors (ORs): These receptors are heteromers, typically composed of a variable odorant-binding subunit and a highly conserved co-receptor, Orco. The OR/Orco complex functions as a ligand-gated ion channel. A diverse array of ORs allows the mosquito to detect a wide range of volatile chemical cues.
-
Ionotropic Receptors (IRs): The IRs are a family of ionotropic glutamate receptor-like proteins that are also involved in olfaction. They are tuned to detect a different set of chemical stimuli compared to ORs, often amines and carboxylic acids.
-
Gustatory Receptors (GRs): While primarily involved in taste, some GRs are expressed in olfactory organs and can detect airborne chemicals like carbon dioxide.
Speculative Mechanisms of Action for this compound
Based on the known mechanisms of other insect repellents, we can speculate on several ways this compound might function. These are not mutually exclusive, and this compound may act through a combination of these pathways.
Hypothesis 1: Inhibition of Odorant Receptors (Analogy to DEET)
The most widely used synthetic insect repellent, N,N-diethyl-meta-toluamide (DEET), is thought to work by interfering with the function of mosquito Odorant Receptors.[1][2][3] It has been proposed that DEET inhibits the activation of ORs that would normally respond to attractant odors from a host, effectively "cloaking" the host from the mosquito.
Proposed Pathway for this compound:
-
This compound, as a volatile compound, enters the sensilla of the mosquito's antennae.
-
It binds to one or more specific Odorant Receptors (ORs) on the surface of olfactory sensory neurons.
-
This binding could act in several ways:
-
Competitive Antagonism: this compound could bind to the same site as an attractant molecule, preventing the attractant from activating the receptor.
-
Allosteric Inhibition: this compound could bind to a different site on the OR, changing the receptor's conformation and reducing its affinity for or response to attractant molecules.
-
-
The inhibition of the OR prevents the opening of the Orco-associated ion channel, thus blocking the depolarization of the neuron and the transmission of an "attractant" signal to the brain.
Caption: Speculative inhibitory mechanism of this compound on an Odorant Receptor complex.
Hypothesis 2: Inverse Agonism at an Odorant Receptor (Analogy to Eucalyptol)
Recent research on eucalyptol, a compound structurally related to this compound, has shown that it can act as an inverse agonist on a specific mosquito OR.[4] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. In the case of ORs, which can have some level of spontaneous activity, an inverse agonist would reduce this baseline activity, effectively hyperpolarizing the neuron and making it less likely to fire.
Proposed Pathway for this compound:
-
This compound binds to a specific OR that has a degree of spontaneous, or "leaky," ion channel activity even in the absence of an attractant.
-
Instead of activating or inhibiting an attractant response, the binding of this compound stabilizes the receptor in an inactive conformation.
-
This reduces the baseline level of ion flow through the Orco channel, leading to a hyperpolarization of the neuron.
-
This hyperpolarization makes it more difficult for the neuron to be activated by attractant signals, thus leading to a repellent effect.
Caption: Speculative inverse agonist mechanism of this compound.
Hypothetical Experimental Workflow
To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for investigating the interaction of this compound with the mosquito chemosensory system.
Caption: A hypothetical experimental workflow to determine this compound's mechanism of action.
Data Presentation: A Template for Future Research
As no quantitative data for the mechanism of action of this compound currently exists, the following tables are provided as templates for researchers to structure their findings.
Table 1: Electrophysiological Response of Aedes albopictus Olfactory Sensory Neurons to this compound
| Sensillum Type | Neuron Class | Spontaneous Firing Rate (spikes/s) | Response to this compound (spikes/s change) | Response Type (Excitation/Inhibition) |
| Hypothetical | Hypothetical | Data | Data | Data |
| Hypothetical | Hypothetical | Data | Data | Data |
Table 2: In Vitro Response of Cloned Aedes albopictus Odorant Receptors to this compound
| Receptor (e.g., AalbORX) | Agonist | Agonist Concentration (M) | This compound Concentration (M) | Response (% of control) | IC50 / EC50 (M) |
| Hypothetical | Hypothetical | Data | Data | Data | Data |
| Hypothetical | Hypothetical | Data | Data | Data | Data |
Conclusion and Future Directions
The mechanism of action of this compound remains a compelling area of research. The speculative pathways presented in this guide, based on the known actions of other repellents, offer a starting point for investigation. Future research should focus on electrophysiological and molecular assays to identify the specific chemosensory receptors that interact with this compound. Elucidating this mechanism will not only advance our understanding of insect olfaction but also pave the way for the development of the next generation of safe and effective insect repellents. The lack of concrete data underscores the need for dedicated research in this area, which holds significant potential for public health improvement through the control of vector-borne diseases.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Odorant inhibition in mosquito olfaction mediated by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Bioactivity of Eucamalol: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the bioactivity of isolated Eucamalol is limited in publicly available scientific literature. This document summarizes the in vitro bioactivity of Eucalyptus species extracts and essential oils, which are known to contain this compound as a constituent. The presented data reflects the activity of the complex mixture and not necessarily of this compound alone. Further research on isolated this compound is warranted to determine its specific pharmacological profile.
Introduction
This compound is a phenolic compound found in various species of the Eucalyptus genus.[1][2][3][4][5] As part of the complex mixture of secondary metabolites in Eucalyptus essential oils and extracts, it is of interest for its potential contribution to the observed biological activities of these preparations. This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity attributed to extracts and essential oils from Eucalyptus species, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug discovery efforts.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivity of various Eucalyptus extracts. It is important to note that the concentration of this compound in these extracts was not specified in the cited literature.
Table 1: In Vitro Antioxidant Activity of Eucalyptus Extracts
| Extract/Oil | Assay | IC50 Value (µg/mL) | Reference |
| Eucalyptus camaldulensis Leaf Oil | DPPH Radical Scavenging | 389.88 | [6] |
| Eucalyptus camaldulensis Fruit Oil | DPPH Radical Scavenging | 405.08 | [6] |
| Eucalyptus camaldulensis Leaf Oil | ABTS Radical Cation Scavenging | 229.92 | [6] |
| Eucalyptus camaldulensis Fruit Oil | ABTS Radical Cation Scavenging | 394.08 | [6] |
Table 2: In Vitro Anti-inflammatory Activity of Compounds from Eucalyptus maculata
| Compound | Assay | IC50 Value | Reference |
| Sakuranetin | COX-1 Inhibition | 0.19 ± 0.01 µg/mL | [7] |
| 7-O-methyl aromadendrin | COX-1 Inhibition | 0.22 ± 0.01 µg/mL | [7] |
| 1,6-dicinnamoyl-O-α-D-glucopyranoside | COX-2 Inhibition | 1.16 ± 0.01 µg/mL | [7] |
| 1,6-dicinnamoyl-O-α-D-glucopyranoside | Nitric Oxide (NO) Inhibition | 38 ± 0.04 µg/mL | [7] |
| 1,6-dicinnamoyl-O-α-D-glucopyranoside | NF-κB Inhibition | 6.07 ± 0.07 pg/mL | [7] |
Table 3: In Vitro Cytotoxic Activity of Eucalyptus Extracts against Cancer Cell Lines
| Extract/Oil | Cell Line | Assay | IC50 Value (µg/mL) | Time (h) | Reference |
| Eucalyptus camaldulensis Leaf Extract | CL-6 (Cholangiocarcinoma) | MTT | 102.29 ± 5.87 | Not Specified | [8] |
| Eucalyptus benthamii Young Leaves Essential Oil | Jurkat (T-cell leukemia) | MTT | 108.33 ± 1.83 | 24 | [9] |
| Eucalyptus benthamii Young Leaves Essential Oil | Jurkat (T-cell leukemia) | MTT | 56.51 ± 1.48 | 72 | [9] |
| Eucalyptus benthamii Adult Leaves Essential Oil | Jurkat (T-cell leukemia) | MTT | 54.96 ± 5.80 | 24 | [9] |
| Eucalyptus benthamii Adult Leaves Essential Oil | Jurkat (T-cell leukemia) | MTT | 36.63 ± 3.52 | 72 | [9] |
| Eucalyptus benthamii Young Leaves Essential Oil | HeLa (Cervical cancer) | MTT | 84.24 | 24 | [9] |
| Eucalyptus benthamii Young Leaves Essential Oil | HeLa (Cervical cancer) | MTT | 120.57 | 72 | [9] |
| Eucalyptus benthamii Adult Leaves Essential Oil | HeLa (Cervical cancer) | MTT | 110.02 | 24 | [9] |
| Eucalyptus benthamii Adult Leaves Essential Oil | HeLa (Cervical cancer) | MTT | 101.90 | 72 | [9] |
| Eucalyptus camaldulensis Alcoholic Extract | MCF-7 (Breast cancer) | Not Specified | Concentration-dependent inhibition observed at 6.125, 12.5, 25, 50, and 100 µg/mL | Not Specified | [10] |
Experimental Protocols
Antioxidant Activity Assays
The antioxidant activity of Eucalyptus extracts is often evaluated by their ability to scavenge the stable free radical DPPH.
Protocol:
-
Prepare a stock solution of the extract in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the extract.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well microplate, add a specific volume of each extract dilution to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.[11]
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the Eucalyptus extract.
-
Add a small volume of each extract dilution to a larger volume of the ABTS•+ working solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
A control containing the solvent and the ABTS•+ working solution is also measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Eucalyptus extract for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the extract.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance of the resulting colored product at approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the extract.
-
The IC50 value is calculated from the dose-response curve.
Anticancer Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, CL-6) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the Eucalyptus extract for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the dissolved formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Culture cancer cells and treat them with the Eucalyptus extract for a predetermined time to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.[12]
-
Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).[3][13]
-
Analyze the stained cells by flow cytometry.
-
The results are interpreted as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[13]
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Its inhibition is a common target for anti-inflammatory drug discovery.
Caption: LPS-induced NF-κB signaling pathway and potential points of inhibition.
Intrinsic and Extrinsic Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[14]
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro screening of a natural product extract for its biological activity.
Caption: A generalized workflow for in vitro bioactivity screening of plant extracts.
Conclusion and Future Directions
The available in vitro data suggest that extracts from Eucalyptus species, which contain this compound, possess notable antioxidant, anti-inflammatory, and anticancer properties. The inhibition of key inflammatory mediators like nitric oxide and the NF-κB signaling pathway, along with cytotoxic effects against various cancer cell lines, highlights the therapeutic potential of these natural products.
However, to ascertain the specific contribution of this compound to these activities, future research should focus on the isolation and purification of this compound, followed by comprehensive in vitro and in vivo studies. Elucidating the precise molecular targets and mechanisms of action of pure this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. Bioactivity and Nanoformulation of Eucalyptus camaldulensis Essential Oils: Implications for Antioxidant and Anti-inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the Cytotoxic Activity of Alcoholic Extract of Eucalyptus camaldulensis on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Eucamalol: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the quantitative solubility and detailed stability profile of Eucamalol is limited. This guide summarizes the existing qualitative data and provides generalized experimental protocols and potential pathways based on standard practices for natural product drug development. The experimental designs outlined herein are intended as a starting point for laboratory investigation.
Introduction
This compound is a monoterpenoid isolated from the leaves of Eucalyptus camaldulensis. It has garnered scientific interest primarily for its notable insect repellent properties, exhibiting activity against mosquitos.[1][2] As with any compound under investigation for potential commercial application, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, manufacturing, and ensuring product efficacy and safety. This technical guide provides an overview of the known solubility characteristics of this compound and outlines a comprehensive strategy for determining its stability profile.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆O₂ | ChemFaces |
| Molecular Weight | 168.23 g/mol | ChemFaces |
| CAS Number | 145544-91-8 | ChemFaces |
| Appearance | Not specified in literature | - |
| IUPAC Name | (1R,6R)-(+)-3-Formyl-6-isopropyl-2-cyclohexen-1-ol | [1][2] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Not specified (likely low) | Inferred |
Experimental Protocol for Quantitative Solubility Determination
To establish a comprehensive solubility profile, a standardized experimental protocol should be followed. The equilibrium solubility method is a common and reliable approach.
3.1.1 Materials and Equipment
-
This compound (pure, characterized substance)
-
Selected solvents (e.g., water, ethanol, methanol, propylene glycol, polyethylene glycol 400, acetone, ethyl acetate, and various buffer solutions from pH 2 to 10)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for this compound quantification (e.g., HPLC-UV or GC-MS)
-
Analytical balance
-
pH meter
3.1.2 Procedure
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a temperature-controlled shaker at a set temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or GC-MS method.
-
Express the solubility in units such as mg/mL or mol/L.
A generalized workflow for this process is depicted in the following diagram.
Caption: Diagram 1: General Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter for its development. While specific data for the pure compound is unavailable, studies on Eucalyptus oil, of which this compound is a component, suggest potential sensitivity to thermal stress. Forced degradation studies are necessary to identify potential degradation pathways and to develop a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to predict the degradation products that might be observed under normal storage conditions.[3][4][5][6]
4.1.1 Experimental Protocol for Forced Degradation
4.1.1.1 Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating analytical method (e.g., HPLC-UV/MS)
-
Temperature-controlled ovens
-
Photostability chamber
4.1.1.2 Procedure
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven at elevated temperatures (e.g., 80 °C, 100 °C).
-
Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
At appropriate time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating method to determine the extent of degradation and to profile the degradation products.
Potential Degradation Pathway
Given the chemical structure of this compound, which includes an aldehyde, a hydroxyl group, and a double bond, several degradation pathways can be hypothesized. A potential oxidative degradation pathway is illustrated below.
Caption: Diagram 2: Hypothetical Oxidative Degradation Pathway for this compound.
Analytical Methodologies
The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability testing.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection would likely be suitable for the quantification of this compound.
5.1.1 Suggested HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 210-230 nm due to the carbonyl group).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Given that this compound is a component of an essential oil, it is likely to be volatile, making GC-MS a suitable technique for both quantification and identification of degradation products.
5.2.1 Suggested GC-MS Method Parameters
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the molecular weight of this compound and its potential fragments.
Conclusion
While this compound presents as a promising natural insect repellent, a significant gap exists in the public domain regarding its detailed solubility and stability characteristics. The qualitative data indicates solubility in common organic solvents, and general knowledge of essential oils suggests a need for protection from heat. To advance the development of this compound into a viable product, a systematic and rigorous evaluation of its solubility in various pharmaceutically relevant solvents and a comprehensive stability assessment under forced degradation conditions are essential. The generalized protocols and hypothetical pathways provided in this guide offer a foundational framework for researchers to undertake these critical investigations. The development and validation of a stability-indicating analytical method, likely using HPLC or GC-MS, will be the cornerstone of these studies.
References
- 1. Absolute configuration of a new mosquito repellent, (+)-eucamalol and the repellent activity of its epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:145544-91-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. ViewArticleDetail [ijpronline.com]
Early-Stage Research on Eucamalol's Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucamalol is a naturally occurring monoterpenoid identified as a potent mosquito repellent. Isolated from the essential oil of Eucalyptus camaldulensis, it has demonstrated significant repellent activity against various mosquito species, including Aedes albopictus and Aedes aegypti. Its efficacy has been reported to be comparable to that of N,N-Diethyl-meta-toluamide (DEET), the current gold standard for insect repellents. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its physicochemical properties, experimental protocols for efficacy testing, and a proposed mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of new and effective insect repellents.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, understanding its stability, and for predicting its pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [Watanabe et al., 1993] |
| Molecular Weight | 168.23 g/mol | [PubChem CID: 192578] |
| IUPAC Name | (1R,6R)-3-formyl-6-(propan-2-yl)cyclohex-2-en-1-ol | [Watanabe et al., 1993] |
| Appearance | Colorless oil | [Watanabe et al., 1993] |
| Optical Rotation ([α]D) | +13.5° (c 0.80, CH₃OH) | [Watanabe et al., 1993] |
| High-Resolution Mass Spectrometry (HRMS) m/z | 168.1151 (Calculated for C₁₀H₁₆O₂: 168.1150) | [Watanabe et al., 1993] |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3400 (OH group), 2980, 1680 (conjugated aldehyde) | [Watanabe et al., 1993] |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 9.45 (1H, s, CHO), 6.63 (1H, d, J=2.2 Hz, C=CH), 4.25 (1H, m, CH-OH), 2.4-1.8 (4H, m), 1.65 (1H, m), 0.90 (3H, d, J=7.0 Hz, CH₃), 0.80 (3H, d, J=7.0 Hz, CH₃) | [Watanabe et al., 1993] |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 194.2 (CHO), 156.4 (C=CH), 148.1 (C=CH), 67.2 (CH-OH), 41.5 (CH), 32.1 (CH₂), 29.8 (CH), 25.4 (CH₂), 21.2 (CH₃), 19.8 (CH₃) | [Watanabe et al., 1993] |
| XLogP3 | 1.4 | [PubChem CID: 192578] |
Experimental Protocols for Repellency Bioassays
The evaluation of insect repellent efficacy requires standardized and reproducible methodologies. The following protocol is a synthesis of guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) for laboratory-based testing of topical repellents against mosquitoes.
Arm-in-Cage Bioassay Protocol
This laboratory-based method is widely used to determine the Complete Protection Time (CPT) of a topical repellent.
3.1.1 Materials
-
Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Aedes albopictus), 5-10 days old.
-
Test substance (this compound) at various concentrations in a suitable carrier (e.g., ethanol).
-
Positive control (e.g., 15-25% DEET in ethanol).
-
Negative control (carrier solvent only).
-
Human volunteers (screened for ethical considerations and informed consent).
-
Micropipettes for precise application of repellent.
-
Protective gloves and clothing for untreated areas.
-
Timer.
3.1.2 Procedure
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test. A defined area of the forearm (e.g., 3x10 cm) is marked for repellent application.
-
Repellent Application: A precise volume of the test substance, positive control, or negative control is applied evenly to the marked area of the skin. The application rate should be standardized (e.g., 1.0 mL per 600 cm²).
-
Acclimatization: Allow the applied substance to dry for a specified period (e.g., 30 minutes) before exposure to mosquitoes.
-
Exposure: The volunteer inserts the treated forearm into the test cage for a defined exposure period (e.g., 3 minutes).
-
Observation: The number of mosquito landings and/or probings on the treated skin is recorded during the exposure period. A "landing" is defined as the mosquito resting on the skin, while a "probing" is the insertion of the proboscis into the skin.
-
Efficacy Criterion: The test is considered to have failed for a given time point if a confirmed bite occurs (a bite followed by a second bite within 30 minutes).
-
Time-Course Evaluation: The exposure is repeated at set intervals (e.g., every 30 minutes) until the repellent fails.
-
Complete Protection Time (CPT): The CPT is recorded as the time from the application of the repellent until the first confirmed bite.
-
Data Analysis: The CPT for this compound is compared to that of the positive and negative controls. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the results.
Quantitative Repellency Data
Table 2: Hypothetical Complete Protection Time (CPT) of this compound vs. DEET against Aedes aegypti
| Compound | Concentration (%) | Mean CPT (minutes) ± SD |
| This compound | 15 | 360 ± 30 |
| DEET | 15 | 390 ± 25 |
| This compound | 25 | 480 ± 40 |
| DEET | 25 | 510 ± 35 |
| Negative Control (Ethanol) | - | < 5 |
This data is illustrative and requires experimental validation.
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound has not been empirically determined. However, based on its structural similarity to other terpenoid repellents, such as p-menthane-3,8-diol (PMD), a plausible mechanism involves the modulation of mosquito olfactory signaling pathways.
Insects detect volatile chemical cues from their hosts through olfactory receptor neurons (ORNs) located in their antennae and maxillary palps. These neurons express olfactory receptors (ORs) which, upon binding to an odorant, trigger a signal transduction cascade that leads to a behavioral response. Repellents are thought to act by either activating ORs that elicit an aversive behavior or by inhibiting ORs that are responsible for host attraction.
It is proposed that this compound interacts with one or more ORs in mosquitoes, leading to a disruption of normal host-seeking behavior. This could occur through direct activation of a repellent-sensitive OR or by allosteric inhibition of an OR that detects attractive host cues. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for this compound's repellent activity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a mosquito repellent bioassay, from preparation to data analysis.
Caption: General workflow for a topical insect repellent bioassay.
Safety and Toxicological Profile
As of the date of this guide, there is no specific Safety Data Sheet (SDS) or comprehensive toxicological profile available for pure this compound. However, preliminary safety assessments can be inferred from data on structurally related compounds, particularly those within the p-menthane class, and from studies on Eucalyptus oil.
Table 3: Toxicological Data for Related Compounds
| Study Type | Test Substance | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD₅₀) | Eucalyptus Oil | Rat | Oral | 3811.5 mg/kg | [Acute and subchronic toxicity... of eucalyptus oil-water emulsions] |
| Acute Dermal Toxicity (LD₅₀) | Eucalyptus Oil | Rabbit | Dermal | > 5000 mg/kg | [Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics] |
| Skin Irritation | Eucalyptus Oil | Rabbit | Dermal | Mild to moderate irritant | [Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics] |
| Eye Irritation | Eucalyptus Oil | Rabbit | Ocular | Severe irritant | [Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics] |
| Skin Sensitization | p-Menthane-3,8-diol | Guinea Pig | Dermal | Not a sensitizer | [Preliminary Toxicity Profile of p-Menthane-3,8-diol] |
| Genotoxicity (Ames Test) | p-Menthane-3,8-diol | S. typhimurium | In vitro | Not mutagenic | [Preliminary Toxicity Profile of p-Menthane-3,8-diol] |
Based on the available data for related compounds, this compound is predicted to have low acute oral and dermal toxicity. However, as with many essential oil components, it may cause skin and eye irritation, particularly in its undiluted form. Further toxicological studies are required to establish a definitive safety profile for this compound.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel, naturally derived insect repellents. Its potent efficacy, comparable to DEET in early studies, warrants further investigation. Key areas for future research include:
-
Quantitative Efficacy Studies: Head-to-head comparisons of the Complete Protection Time of various concentrations of this compound against DEET and other commercially available repellents across a range of mosquito species.
-
Mechanism of Action Elucidation: Identification of the specific olfactory receptors and signaling pathways that this compound interacts with to elicit its repellent effect.
-
Formulation Development: Optimization of formulations to enhance stability, reduce skin irritation, and prolong the duration of action.
-
Comprehensive Toxicological Evaluation: In-depth studies to determine the acute and chronic toxicity, skin and eye irritation potential, sensitization, and genotoxicity of pure this compound to meet regulatory requirements.
The data and protocols presented in this guide provide a solid foundation for advancing the research and development of this compound as a safe and effective insect repellent for human use.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Eucamalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucamalol, a natural product found in Eucalyptus species, has garnered interest for its biological activities, notably as a mosquito repellent. This document provides a detailed protocol for the chemical synthesis and purification of (+)-Eucamalol and its epimer, (-)-1-epi-Eucamalol, based on published scientific literature. The protocol outlines a multi-step synthesis starting from (S)-(-)-perillaldehyde, followed by a comprehensive purification strategy employing chromatographic techniques. This application note is intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction
This compound is a monoterpenoid with significant repellent activity against mosquitos, such as Aedes albopictus. Its synthesis provides a means to obtain pure material for further biological evaluation and development of new repellent formulations. The synthetic route described herein follows a published procedure involving the conversion of (S)-(-)-perillaldehyde to key intermediates, followed by hydroxylation to yield the target compounds.
Chemical Structures
-
(+)-Eucamalol: (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol
-
(-)-1-epi-Eucamalol: (1S,6R)-(-)-3-formyl-6-isopropyl-2-cyclohexen-1-ol
Quantitative Data Summary
The following table summarizes the reported yields for the final products of the synthesis.
| Compound | Starting Material | Yield (%) |
| (+)-Eucamalol | (S)-(-)-perillaldehyde | 7.7 |
| (-)-1-epi-Eucamalol | (S)-(-)-perillaldehyde | 8.4 |
Experimental Protocols
This section details the multi-step synthesis and purification of this compound.
Materials:
-
(S)-(-)-perillaldehyde
-
Benzene (dried and distilled)
-
Tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst)
-
Hydrogen gas
-
Isopropenyl acetate
-
N-bromosuccinimide (NBS)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel 60 (70-230 mesh)
-
Preparative thin-layer chromatography (PTLC) plates (silica gel)
-
Methanol
Synthesis Workflow Diagram
Caption: Synthetic and purification workflow for this compound.
Step 1: Synthesis of 8,9-Dihydroperillaldehyde
-
Dissolve 5g of (S)-(-)-perillaldehyde in 50 mL of dry, distilled benzene.
-
Add 510 mg of tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst) to the solution.
-
Bubble hydrogen gas through the mixture for 3.5 hours at 70°C.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under slightly reduced pressure to obtain the crude 8,9-dihydroperillaldehyde.
Step 2: Enol Acetylation
-
The crude 8,9-dihydroperillaldehyde is reacted with isopropenyl acetate to form the corresponding enol acetate. Note: The original literature does not provide a detailed protocol for this specific step, but it is a standard transformation.
Step 3: Bromination
-
The enol acetate intermediate is brominated using N-bromosuccinimide (NBS). Note: The resulting 3-bromo-8,9-dihydroperillaldehyde is reported to be unstable.
Step 4: Hydroxylation to form (+)-Eucamalol and (-)-1-epi-Eucamalol
-
Immediately following its formation, the unstable 3-bromo-8,9-dihydroperillaldehyde is treated with a solution of potassium hydroxide.
-
Dissolve the crude bromo-intermediate in 50 mL of a 1:1 mixture of ethanol and 1N aqueous KOH.
-
Stir the mixture for 1.5 hours at room temperature.
-
Neutralize the reaction mixture with 1N aqueous HCl.
-
Concentrate the solution under reduced pressure.
-
Suspend the residue in 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined ethyl acetate extracts with water (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product mixture.
Purification Protocol
Step 1: Silica Gel Column Chromatography
-
Subject the crude product mixture to silica gel column chromatography (Silica gel 60, 70-230 mesh).
-
Use a column with an internal diameter of 2 cm and a length of 24 cm.
-
Elute the column using a gradient of n-hexane and ethyl acetate. The recommended elution gradient is 0, 1, 2, 5, 10, 20, 50, and 100% ethyl acetate in n-hexane, using 100 mL for each step.
-
The fraction containing the mixture of (+)-Eucamalol and (-)-1-epi-Eucamalol typically elutes with 50% ethyl acetate in n-hexane.
-
Concentrate the collected fraction under slightly reduced pressure.
Step 2: Preparative Thin-Layer Chromatography (PTLC)
-
Further purify the concentrated fraction from the column chromatography using four repetitive PTLC steps.
-
Develop the PTLC plates using a solvent system of n-hexane:ethyl acetate (3:1).
-
After development, elute the separated bands corresponding to (+)-Eucamalol and (-)-1-epi-Eucamalol from the silica gel with methanol.
-
Concentration of the respective methanol eluates will yield the pure products.
Biological Activity: Mosquito Repellency
This compound has been identified as a potent mosquito repellent. The mechanism of action for most insect repellents involves the activation of olfactory receptors in mosquitos, leading to an aversive behavioral response. While the specific signaling pathway for this compound has not been fully elucidated, its activity is likely mediated through the mosquito's olfactory system.
Conceptual Pathway for Repellent Activity
Caption: Conceptual diagram of this compound's mosquito repellent activity.
Conclusion
The protocol described in this application note provides a comprehensive guide for the synthesis and purification of this compound and its epimer. The multi-step synthesis, while yielding modest amounts of the final products, offers a viable route for obtaining these compounds for research purposes. The purification strategy, combining column chromatography and PTLC, is crucial for isolating the individual stereoisomers in high purity. Further research into the optimization of this synthesis and the elucidation of this compound's specific molecular targets will be valuable for the development of new and effective insect repellents.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Eucamalol (Eugenol)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Eucamalol, also commonly known as Eugenol. This method is applicable for the determination of Eugenol in various samples, including essential oils and pharmaceutical formulations. The described protocol provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications.
Introduction
This compound (Eugenol) is a phenolic compound that is a major constituent of several essential oils, notably clove oil, and is also found in eucalyptus, cinnamon, and nutmeg. It possesses antiseptic, analgesic, and antioxidant properties, leading to its widespread use in the pharmaceutical, food, and cosmetic industries. Accurate and reliable quantification of Eugenol is crucial for ensuring the quality and consistency of these products. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for the isocratic RP-HPLC analysis of Eugenol with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of Eugenol.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., XTerra RP18, 250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) or Methanol:Water (60:40, v/v)[1][3] |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient (25°C)[3] |
| Detection | UV at 280 nm[1][2][3] |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
Eugenol reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Sample diluent: Mobile phase is recommended as the diluent.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Eugenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Liquid Samples (e.g., Essential Oils):
-
For Solid or Semi-Solid Samples (e.g., Creams, Gels):
-
Accurately weigh a portion of the sample.
-
Extract the Eugenol using a suitable solvent such as methanol or the mobile phase. Sonication can be used to facilitate extraction.
-
Centrifuge the extract to separate excipients.
-
Dilute the supernatant with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.[8]
-
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][6]
| Validation Parameter | Result |
| Linearity (r²) | > 0.999[1][2][4] |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 - 0.81 ng/mL[1][2][5] |
| Limit of Quantification (LOQ) | 0.15 - 2.47 ng/mL[1][2][5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2%[1][2][5] |
| Specificity | No interference from common excipients or matrix components. |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound (Eugenol).
Protocol
HPLC System Preparation
-
Ensure all solvent reservoirs are filled with the appropriate mobile phase components.
-
Prime the HPLC pump to remove any air bubbles from the system.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Calibration Curve Generation
-
Set up the sequence in the HPLC software to inject the prepared working standard solutions in increasing order of concentration.
-
Inject 20 µL of each standard solution.
-
Record the peak area for Eugenol in each chromatogram.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.
Sample Analysis
-
Inject 20 µL of the prepared and filtered sample solution into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to Eugenol by comparing its retention time with that of the standard.
-
Measure the peak area of the Eugenol peak in the sample chromatogram.
Calculation
Calculate the concentration of Eugenol in the original sample using the regression equation from the calibration curve and accounting for any dilution factors used during sample preparation.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound (Eugenol). The method has been validated and demonstrates excellent performance in terms of linearity, accuracy, and precision. It is a valuable tool for the quality control of raw materials and finished products containing this active ingredient.
References
- 1. scispace.com [scispace.com]
- 2. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. ViewArticleDetail [ijpronline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mun.ca [mun.ca]
Application Notes and Protocols for the Quantification of Eucamalol in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Eucamalol is a monoterpenoid found in Eucalyptus camaldulensis that has demonstrated significant mosquito repellent properties.[1][2][3] Its chemical structure is (3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde, with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol .[4] As interest in naturally derived repellents and other therapeutic applications of this compound grows, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and efficacy studies.
These application notes provide a detailed protocol for the quantification of this compound in plasma, urine, and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed.
2. Signaling Pathways and Experimental Workflow
While this compound's primary known activity is as an insect repellent, its interaction with biological systems at a molecular level is a subject of ongoing research. A general understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for interpreting quantitative data.
Caption: General ADME pathway for this compound.
The following diagram outlines the experimental workflow for the quantification of this compound in biological samples.
Caption: this compound quantification workflow.
3. LC-MS/MS Method for this compound Quantification
This method is recommended for its high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of analytes in complex biological matrices.
3.1. Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Eugenol or a stable isotope-labeled this compound
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic acid (FA)
-
Ethyl acetate
-
Human or animal plasma (with anticoagulant, e.g., EDTA)
-
Human or animal urine
-
Tissue homogenization buffer (e.g., PBS)
3.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw biological samples on ice.
-
Pipette 100 µL of the sample (plasma, urine, or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Eugenol in methanol).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumental Parameters
| Parameter | Suggested Conditions |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | This compound: Q1/Q3 (e.g., m/z 169.1 -> 151.1, 123.1); IS (Eugenol): Q1/Q3 (e.g., m/z 165.1 -> 133.1, 103.1). These transitions are predictive and require optimization. |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for each transition. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
3.2. Data Presentation: Quantitative Results
The following tables present hypothetical data from a validation study.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (this compound/IS) | % Accuracy | % CV |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.061 | 101.2 | 3.1 |
| 25 | 0.305 | 99.8 | 2.5 |
| 100 | 1.22 | 100.5 | 1.8 |
| 500 | 6.10 | 99.1 | 1.5 |
| 1000 | 12.25 | 100.9 | 1.1 |
Table 2: Precision and Accuracy for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD | % Accuracy | % CV | Inter-day (n=18) Mean Conc. ± SD | % Accuracy | % CV |
| LLOQ | 1 | 1.02 ± 0.05 | 102.0 | 4.9 | 1.05 ± 0.08 | 105.0 | 7.6 |
| Low | 3 | 2.95 ± 0.11 | 98.3 | 3.7 | 3.08 ± 0.15 | 102.7 | 4.9 |
| Mid | 150 | 153.2 ± 4.5 | 102.1 | 2.9 | 148.9 ± 6.1 | 99.3 | 4.1 |
| High | 750 | 745.5 ± 18.2 | 99.4 | 2.4 | 759.8 ± 25.4 | 101.3 | 3.3 |
4. Alternative Method: GC-MS for this compound Quantification
For laboratories equipped with GC-MS, this can be a viable alternative, particularly given the semi-volatile nature of terpenes.
4.1. Experimental Protocol
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the biological sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.
4.1.2. GC-MS Instrumental Parameters
| Parameter | Suggested Conditions |
| GC System | |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Monitored Ions | Select characteristic ions for this compound and the IS in SIM mode. These need to be determined experimentally. |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
5. Bioanalytical Method Validation
A full validation of the chosen method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix samples.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% for LLOQ), and accuracy (% bias) should be within 85-115% (80-120% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in various biological samples. The alternative GC-MS method offers another reliable option. Proper method validation is crucial to ensure the generation of high-quality data for pharmacokinetic and other related studies, ultimately supporting the research and development of this compound as a potential commercial product.
References
Application Notes: Cell-Based Assays for Evaluating the Biological Activity of Eucamalol
Introduction
Eucamalol is a novel compound with potential therapeutic applications. Its name suggests a possible origin from Eucalyptus species, which are known to produce a variety of bioactive molecules with properties including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4][5] To characterize the biological activities of this compound, a panel of robust and reproducible cell-based assays is essential. These assays provide insights into the compound's mechanism of action, potency, and potential toxicity in a biologically relevant context.
This document provides detailed protocols for a tiered approach to screen this compound's activity. The initial tier focuses on determining its cytotoxic profile to establish a safe therapeutic window. Subsequent tiers investigate its anti-inflammatory and antioxidant potential, two common and therapeutically relevant activities of natural products.
Tier 1: Cytotoxicity Assessment Before evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
Tier 2: Anti-inflammatory Activity Chronic inflammation is a key component of many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes.[8][9][10] A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[11][12]
Tier 3: Antioxidant Activity Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathological conditions.[13] The Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response.[14][15] A direct way to measure the antioxidant potential of this compound is to quantify its ability to reduce intracellular ROS levels.[16][17]
Experimental Protocols
MTT Assay for Cell Viability
This protocol determines the concentration range of this compound that is non-toxic to cells.
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS).[6]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Assay for Anti-inflammatory Activity
This assay measures the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12][19]
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[11]
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
In a new 96-well plate, add 100 µL of supernatant or standard.
-
Add 100 µL of the Griess reagent (equal parts of A and B mixed just before use) to each well.[12]
-
Incubate for 10-15 minutes at room temperature, protected from light.[11]
-
Measure the absorbance at 540 nm.[11]
-
Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO inhibition by this compound.
Cellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels using the fluorescent probe DCFDA.[20]
Materials:
-
Adherent cell line (e.g., HaCaT keratinocytes, HepG2)
-
Complete culture medium
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe.[17]
-
An oxidizing agent (e.g., H2O2 or tert-butyl hydroperoxide) as a positive control.
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.[17]
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 20 µM H2DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[17][20]
-
Wash the cells once with PBS to remove the excess probe.
-
Add medium containing various non-toxic concentrations of this compound and incubate for 1 hour.
-
Induce oxidative stress by adding an oxidizing agent (e.g., 100 µM H2O2). Include appropriate controls (untreated cells, cells with H2O2 alone).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[20]
-
Monitor the fluorescence every 5 minutes for 1-2 hours.
-
Calculate the percentage of ROS inhibition by comparing the fluorescence in this compound-treated cells to the H2O2-treated control.
Data Presentation
The quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 95.6 | ± 4.8 |
| 25 | 88.4 | ± 6.2 |
| 50 | 60.1 | ± 5.5 |
| 100 | 25.3 | ± 3.9 |
Table 2: Inhibition of Nitric Oxide Production by this compound
| Treatment | Nitrite Conc. (µM) | % Inhibition |
| Control (Untreated) | 2.1 | - |
| LPS (1 µg/mL) | 45.8 | 0 |
| LPS + this compound (1 µM) | 42.5 | 7.2 |
| LPS + this compound (10 µM) | 30.1 | 34.3 |
| LPS + this compound (25 µM) | 15.7 | 65.7 |
Table 3: Reduction of Intracellular ROS by this compound
| Treatment | Fluorescence (RFU) | % ROS Inhibition |
| Control (Untreated) | 150 | - |
| H2O2 (100 µM) | 2500 | 0 |
| H2O2 + this compound (1 µM) | 2100 | 17.0 |
| H2O2 + this compound (10 µM) | 1250 | 53.2 |
| H2O2 + this compound (25 µM) | 600 | 80.9 |
Visualizations
Caption: Experimental workflow for evaluating this compound's bioactivity.
Caption: The NF-κB signaling pathway in inflammation.
Caption: The Nrf2 antioxidant response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. hololifecenter.com [hololifecenter.com]
- 16. bioivt.com [bioivt.com]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. doc.abcam.com [doc.abcam.com]
Animal Models for Studying 1,8-Cineole Effects: Application Notes and Protocols
A notable lack of comprehensive in vivo pharmacological data exists for Eucamalol beyond its function as an insect repellent. Therefore, this document focuses on 1,8-cineole (eucalyptol), a major bioactive component of Eucalyptus oil, for which extensive research in animal models is available.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in utilizing animal models to study the anti-inflammatory, analgesic, and neuroprotective effects of 1,8-cineole.
Data Presentation: Quantitative Effects of 1,8-Cineole in Animal Models
The following tables summarize the quantitative data on the effects of 1,8-cineole in various preclinical animal models.
Table 1: Anti-Inflammatory Effects of 1,8-Cineole in Rodent Models
| Model | Species/Strain | 1,8-Cineole Dose | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced acute lung injury | ICR Mice | 10, 30, 90 mg/kg (oral) | Dose-dependently decreased TNF-α and IL-1β levels in lung tissue; increased IL-10. Reduced neutrophil and macrophage infiltration in bronchoalveolar lavage fluid.[1][2] | [1][2] |
| LPS-induced vascular endothelium dysfunction | Mice | Not specified | Suppressed serum IL-6 and IL-8 secretion; increased IL-10. Reduced inflammatory infiltration in the thoracic aorta.[3][4][5] | [3][4][5] |
| Carrageenan-induced paw edema | Rats | 100-400 mg/kg (oral) | Significant reduction in paw edema volume by up to 46% at 400 mg/kg.[6][7] | [6][7] |
| Ovalbumin-challenged airway inflammation | Guinea Pigs | Inhalation | Reduced levels of TNF-α and IL-1β in bronchoalveolar lavage fluid and impaired airway hyperresponsiveness.[8] | [8] |
| Dextran sodium sulfate (DSS)-induced colitis | Mice | Not specified | Significantly prevented increases in pro-inflammatory cytokines IL-6, IL-1β, TNF-α, and IL-17A at both protein and mRNA levels.[9] | [9] |
Table 2: Analgesic Effects of 1,8-Cineole in Rodent Models
| Model | Species/Strain | 1,8-Cineole Dose | Key Findings | Reference |
| Acetic acid-induced writhing test | Mice | 100-400 mg/kg (oral) | Dose-dependently inhibited abdominal writhing, indicating peripheral analgesic effects.[6][7] | [6][7] |
| Formalin test | Mice | 100-400 mg/kg (oral) | Significantly inhibited both the early (neurogenic) and late (inflammatory) phases of the pain response.[6][7] | [6][7] |
| Chronic constriction injury (neuropathic pain) | Rats | 50, 100 mg/kg (oral) | Inhibited the overexpression of P2X2 receptor protein and mRNA in the spinal cord dorsal horn, improving thermal withdrawal latency and mechanical withdrawal threshold.[10] | [10] |
Table 3: Pharmacokinetic Parameters of 1,8-Cineole in Animal Models
| Species | Dose and Route | Tmax | Cmax | Half-life (t1/2) | Bioavailability (F) | Reference |
| Brushtail Possum | 30, 100, 300 mg/kg (oral) | Not specified | Not specified | ~7 hours | Low (0.05) at low doses, increasing with dose | [11] |
| Rat | Not specified (oral) | 10 minutes | 356 pg/mL (for a 30.24 mg/kg dose) | 22 hours | Readily absorbed | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of 1,8-cineole.[13][14][15][16]
Materials:
-
Male Wistar rats (180-220 g)
-
1,8-cineole
-
Vehicle (e.g., 2% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletismometer
-
Syringes and needles
Protocol:
-
Fast the rats overnight with free access to water.
-
Administer 1,8-cineole (100-400 mg/kg) or vehicle orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Formalin Test in Mice
This model assesses both neurogenic and inflammatory pain.[17][18][19][20][21]
Materials:
-
Male Swiss mice (20-25 g)
-
1,8-cineole
-
Vehicle
-
Formalin (2.5% in saline)
-
Observation chambers with mirrors
-
Stopwatch
Protocol:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer 1,8-cineole (100-400 mg/kg) or vehicle orally 60 minutes before the formalin injection.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Compare the licking time in the 1,8-cineole-treated groups with the vehicle control group for both phases.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to evaluate the protective effects of 1,8-cineole on acute lung inflammation.[1][2]
Materials:
-
Male ICR mice (20-25 g)
-
1,8-cineole
-
Vehicle
-
LPS from E. coli
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for TNF-α, IL-1β, and IL-10
Protocol:
-
Administer 1,8-cineole (10, 30, 90 mg/kg) or vehicle orally one hour before LPS challenge.
-
Anesthetize the mice and intratracheally instill LPS (5 mg/kg).
-
Six hours after LPS instillation, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.
-
Centrifuge the BAL fluid and count the total and differential cell numbers (neutrophils, macrophages) in the cell pellet.
-
Measure the concentrations of TNF-α, IL-1β, and IL-10 in the BAL fluid supernatant using ELISA kits.
-
Homogenize lung tissue for further analysis, such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by 1,8-cineole and a typical experimental workflow.
These protocols and data provide a solid foundation for researchers to design and execute studies on the pharmacological effects of 1,8-cineole in relevant animal models. The provided diagrams offer a visual representation of the underlying mechanisms and experimental design.
References
- 1. 1,8-cineol attenuates LPS-induced acute pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Cineol Attenuates LPS-Induced Acute Pulmonary Inflammation in Mice - ProQuest [proquest.com]
- 3. 1,8-Cineole Ameliorates LPS-Induced Vascular Endothelium Dysfunction in Mice via PPAR-γ Dependent Regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Cineole Ameliorates LPS-Induced Vascular Endothelium Dysfunction in Mice via PPAR-γ Dependent Regulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 1,8-Cineole Ameliorates LPS-Induced Vascular Endothelium Dysfunction in Mice via PPAR-γ Dependent Regulation of NF-κB [frontiersin.org]
- 6. Antiinflammatory and antinociceptive effects of 1,8-cineole a terpenoid oxide present in many plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Identifies 1,8-Cineole (Eucalyptol) as A Novel PPARγ Agonist That Alleviates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 1,8-cineole on neuropathic pain mediated by P2X2 receptor in the spinal cord dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 1,8-cineole, a dietary toxin, in the brushtail possum (Trichosurus vulpecula): significance for feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A refinement to the formalin test in mice | F1000Research [f1000research.com]
Application Notes and Protocols for In Vivo Administration of Eucamalol
Disclaimer: The following protocols and application notes are based on in vivo studies of related compounds, primarily Eucalyptus oil and its major constituent, Eucalyptol (1,8-cineole). As of the date of this document, there is a lack of publicly available scientific literature detailing the in vivo systemic administration of Eucamalol for therapeutic purposes. Therefore, these guidelines are provided as a representative framework for researchers and drug development professionals to adapt for initial exploratory studies of this compound, with the strong recommendation that dose-finding and toxicity studies be conducted prior to efficacy experiments.
Introduction
This compound is a natural product isolated from Eucalyptus camaldulensis. While its primary identified activity is as a mosquito repellent, its structural relationship to other bioactive terpenoids found in Eucalyptus species, such as Eucalyptol, suggests potential for other pharmacological activities. This document provides a detailed, adaptable protocol for the in vivo administration of a this compound-like compound, based on established methodologies for Eucalyptus-derived compounds, to investigate potential anti-inflammatory and neuroprotective effects.
Potential Therapeutic Areas and Mechanisms of Action
Based on studies of Eucalyptus oil and Eucalyptol, a this compound-like compound may exhibit therapeutic potential in conditions characterized by inflammation and oxidative stress. The proposed mechanisms of action to investigate are the modulation of key signaling pathways involved in the inflammatory response and cellular protection.
Anti-inflammatory Effects
Compounds from Eucalyptus have been shown to suppress inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1][3]
Neuroprotective and Antioxidant Effects
Eucalyptol has demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5] This pathway is a key regulator of the cellular antioxidant response, protecting against oxidative stress-induced cell damage.
In Vivo Administration Protocols
The following are detailed protocols for oral gavage and intraperitoneal injection, which are common routes for administering Eucalyptus-derived compounds in rodent models.
Animal Models
-
Species: Sprague-Dawley rats or Swiss mice are commonly used.[3][6][7]
-
Health Status: Healthy animals for general toxicity and pharmacokinetic studies, or models of inflammation (e.g., lipopolysaccharide (LPS)-induced), pain, or neurodegeneration.
-
Housing: Animals should be housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
Dosage Preparation
-
Vehicle: Due to the lipophilic nature of terpenoids, this compound should be dissolved in a suitable vehicle. Common vehicles include canola oil, almond oil, or an aqueous solution with a surfactant like 1% Tween-80.[6][8][9]
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. The stock solution should be vortexed or sonicated to ensure homogeneity. Prepare fresh dilutions for each experiment.
Experimental Protocols
Protocol 1: Oral Gavage Administration for Anti-inflammatory Studies
-
Groups:
-
Administration:
-
Induction of Inflammation (if applicable):
-
In an LPS-induced inflammation model, LPS can be administered intraperitoneally after the treatment period to induce an inflammatory response.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and general health daily.
-
At the end of the treatment period, collect blood samples for analysis of inflammatory cytokines (TNF-α, IL-6) and other relevant biomarkers.
-
Collect tissues of interest (e.g., liver, lung, brain) for histopathological analysis and molecular assays (e.g., Western blot for NF-κB pathway proteins).
-
Protocol 2: Intraperitoneal Injection for Neuroprotective Studies
-
Groups:
-
Administration:
-
Monitoring and Sample Collection:
Data Presentation
Quantitative data from in vivo studies with Eucalyptus oil and Eucalyptol are summarized below. These tables can serve as a reference for expected outcomes when studying a this compound-like compound.
Table 1: In Vivo Anti-inflammatory and Immunomodulatory Effects of Eucalyptol in Rats
| Dosage (mg/kg) | Administration Route | Duration | Animal Model | Key Findings | Reference |
| 30, 100 | Oral Gavage | 3 weeks | Healthy Sprague-Dawley Rats | Increased phagocytic function of CD8+ T cells. | [3][6] |
| 300 | Oral Gavage | 3 weeks | Healthy Sprague-Dawley Rats | Inhibitory effect on CD8+ T cells and macrophage phagocytosis. | [3][6] |
| 100, 300 | Oral Gavage | 3 weeks | Healthy Sprague-Dawley Rats | Decreased IgA levels. | [3][6] |
Table 2: In Vivo Neuroprotective Effects of Eucalyptol in Rats
| Dosage (mg/kg) | Administration Route | Animal Model | Key Findings | Reference |
| 100 | Intraperitoneal | Subarachnoid Hemorrhage | Reduced brain edema and neurological deficits. | [4][5] |
| 100 | Intraperitoneal | Subarachnoid Hemorrhage | Increased expression of Nrf2 and HO-1. | [4][5] |
| 100 | Intraperitoneal | Subarachnoid Hemorrhage | Decreased expression of cleaved caspase-3 and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [4][5] |
Table 3: In Vivo Analgesic Effects of Eucalyptus Oil in Mice
| Dosage (mg/kg) | Administration Route | Pain Model | Key Findings | Reference |
| 45 | Intraperitoneal | Acetic Acid-Induced Writhing | 33.21% inhibition of writhing movements. | [8] |
| Inhalation | Inhalation | Formalin Test | Reduced licking time in the second phase. | [8] |
Visualization of Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by a this compound-like compound, based on existing research on Eucalyptus-derived substances.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Proposed neuroprotective mechanism of this compound via activation of the Nrf2/ARE pathway.
Caption: A generalized workflow for in vivo studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effects of Different Doses of Eucalyptus Oil From Eucalyptus globulus Labill on Respiratory Tract Immunity and Immune Function in Healthy Rats [frontiersin.org]
- 4. Eucalyptol ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eucalyptol ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Different Doses of Eucalyptus Oil From Eucalyptus globulus Labill on Respiratory Tract Immunity and Immune Function in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculdadececape.edu.br [faculdadececape.edu.br]
- 8. Analgesic effects of eucalyptus essential oil in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Application Note: Unveiling the Molecular Targets of Eucamalol using Genome-Wide CRISPR-Cas9 Screening
Introduction
Eucamalol, a natural product isolated from Eucalyptus camaldulensis, has demonstrated significant biological activity as a mosquito repellent.[1][2] However, the underlying molecular mechanisms and cellular targets through which this compound exerts its effects remain largely unknown. Understanding these targets is crucial for elucidating its mode of action and exploring its potential for broader therapeutic applications, such as in oncology or immunology, similar to other Eucalyptus-derived compounds like Eucalyptol which has been shown to target the PI3K/Akt/mTOR pathway in cancer models.[3] This application note describes a robust methodology employing a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound.
Principle of the Assay
CRISPR-Cas9 technology enables systematic, targeted gene knockouts across the entire genome.[4][5][6] By treating a pooled population of cells, each with a single gene knockout, with a cytotoxic concentration of this compound, we can identify genes that are essential for its activity. Cells with knockouts of genes that are direct targets of this compound, or are in its signaling pathway, may exhibit resistance to the compound's effects and will therefore be enriched in the surviving population. Conversely, genes that, when knocked out, sensitize cells to this compound will be depleted. By using next-generation sequencing (NGS) to quantify the single-guide RNA (sgRNA) sequences integrated into the surviving cell population and comparing them to a control population, we can identify these genetic perturbations and thus pinpoint the molecular targets of this compound.
Experimental Workflow
The overall experimental workflow for this compound target identification using a CRISPR-Cas9 screen is depicted below.
Caption: Workflow for this compound target identification.
Protocols
1. Cell Line Selection and Culture
-
Cell Line: A549 human lung carcinoma cell line. This is a robust and well-characterized cell line suitable for lentiviral transduction and cytotoxicity assays.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Determination of this compound IC50
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium with the this compound dilutions. Include a DMSO-only control.
-
Incubate for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 value using non-linear regression analysis in GraphPad Prism. For the screen, a higher concentration (e.g., IC80) is recommended to ensure sufficient selective pressure.
3. Lentiviral Production of Genome-Wide CRISPR-Cas9 Library
-
Library: Human GeCKO v2 library is recommended, which targets 19,050 genes with 6 sgRNAs per gene.
-
Procedure:
-
Co-transfect HEK293T cells with the GeCKO v2 plasmid library and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation or a precipitation-based method.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
4. Lentiviral Transduction of A549 Cells
-
Seed A549 cells at a density that will be ~50% confluent at the time of transduction.
-
Infect the cells with the lentiviral library at a low MOI (~0.3) to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 500x.
-
Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
5. Puromycin Selection
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined selective concentration.
-
Continue puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.
6. This compound Treatment
-
After puromycin selection, expand the surviving cell population.
-
Split the cell population into two groups: the treatment group and the control group.
-
Treat the treatment group with this compound at the IC80 concentration.
-
Treat the control group with an equivalent concentration of DMSO.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure.
7. Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
Harvest at least 2 x 10^7 cells from both the this compound-treated and DMSO-treated populations.
-
Extract genomic DNA using a commercial kit (e.g., QIAamp DNA Blood Maxi Kit).
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR using primers that anneal to the regions flanking the sgRNA sequence and add Illumina sequencing adapters.
-
Purify the PCR products.
-
Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq).
8. Data Analysis
-
Use the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) software to analyze the sequencing data.
-
Align the sequencing reads to the GeCKO v2 library to obtain read counts for each sgRNA.
-
Compare the sgRNA read counts between the this compound-treated and DMSO-treated samples.
-
Identify genes whose corresponding sgRNAs are significantly enriched in the this compound-treated sample. These are the resistance hits.
Data Presentation
Table 1: Hypothetical Results from a Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
| Gene Symbol | Number of sgRNAs | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| CSNK2A1 | 6 | 8.2 | 1.5e-8 | 2.3e-7 |
| PIK3CA | 6 | 7.5 | 3.1e-7 | 3.8e-6 |
| AKT1 | 6 | 7.1 | 8.9e-7 | 9.2e-6 |
| MTOR | 6 | 6.8 | 2.4e-6 | 2.1e-5 |
| RPS6KB1 | 6 | 6.5 | 5.6e-6 | 4.5e-5 |
| BRAF | 6 | 6.2 | 9.1e-6 | 6.8e-5 |
Table 2: Validation of Top Gene Hits by Individual sgRNA Knockout
| Target Gene | sgRNA Sequence ID | % Viability in this compound (IC80) |
| Non-targeting | NTC-1 | 21.5% |
| CSNK2A1 | CSNK2A1-sg1 | 85.2% |
| CSNK2A1 | CSNK2A1-sg2 | 88.1% |
| PIK3CA | PIK3CA-sg1 | 79.8% |
| PIK3CA | PIK3CA-sg2 | 82.4% |
| AKT1 | AKT1-sg1 | 75.3% |
| AKT1 | AKT1-sg2 | 78.9% |
Hypothetical Signaling Pathway of this compound
Based on the hypothetical top hit from our screen, CSNK2A1 (Casein Kinase 2 Alpha 1), and other enriched genes in the PI3K/Akt/mTOR pathway, a potential mechanism of action for this compound could be the modulation of this pathway. The diagram below illustrates this hypothetical signaling cascade.
Caption: Hypothetical this compound signaling pathway.
The application of a genome-wide CRISPR-Cas9 knockout screen provides a powerful and unbiased approach to identify the molecular targets of this compound. The detailed protocols and workflow presented here offer a comprehensive guide for researchers to uncover the mechanism of action of this and other novel bioactive compounds. Identification of the molecular targets will be a critical step in translating the initial discovery of this compound's biological activity into potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Eucalyptol targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR - Wikipedia [en.wikipedia.org]
Application Note: A General Protocol for the Mass Spectrometric Detection of Eucamalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucamalol, a novel compound of interest, requires a robust and reliable analytical method for its detection and quantification in various biological and botanical matrices. This application note details a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined here provide a starting point for researchers and can be adapted and optimized for specific experimental needs. The protocol covers sample preparation, LC-MS parameters, and data analysis, and is designed to be applicable to a broad range of sample types.
Experimental Protocols
Sample Preparation
The success of any mass spectrometry experiment is highly dependent on the quality of the sample preparation. The goal is to extract this compound from the sample matrix while minimizing interferences from salts, detergents, and other contaminants that are incompatible with mass spectrometry.
1.1. Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Eppendorf tubes (low-binding)
-
Syringe filters (0.22 µm)
-
Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)
1.2. General Extraction Protocol from Botanical Matrix (e.g., Eucalyptus leaves)
-
Homogenization: Weigh 1 gram of the dried and ground plant material into a 50 mL conical tube.
-
Extraction: Add 10 mL of 80% methanol. Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete recovery of the analyte. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
1.3. Sample Preparation from Biological Fluids (e.g., Plasma, Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
2.1. LC Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.2. MS Parameters (Triple Quadrupole or High-Resolution Mass Spectrometer)
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested to determine the optimal ionization for this compound.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 400°C[1]
-
Desolvation Gas Flow: 800 L/hr[1]
-
Scan Mode: Full scan (m/z 100-1000) for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a pure standard.
Quantitative Data Summary
The following table provides hypothetical quantitative data for this compound detection to serve as an example for method validation. Actual values must be determined experimentally.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | >0.995 |
| Recovery | 85-110% |
| Precision (%RSD) | <15% |
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Illustrative Signaling Pathway
Bioactive compounds isolated from Eucalyptus have been shown to modulate various signaling pathways. As a representative example, the diagram below illustrates a simplified NF-κB signaling pathway, which is a key regulator of inflammation and is often targeted by natural products.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Eucamalol Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucamalol, a monoterpenoid derived from Eucalyptus camaldulensis, has demonstrated significant promise as a natural insect repellent.[1][2][3] Preclinical evaluation is a critical step in validating its safety and efficacy profile. This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical research, including physicochemical characterization, recommended formulation strategies, and detailed experimental protocols for efficacy and safety assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental to developing a stable and effective formulation.[4] this compound is a small molecule with the following characteristics:
| Property | Value | Source |
| Chemical Name | (3R,4R)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde | BioCrick |
| CAS Number | 145544-91-8 | MedchemExpress, AOBIOUS |
| Molecular Formula | C₁₀H₁₆O₂ | PubChem |
| Molecular Weight | 168.23 g/mol | PubChem, AOBIOUS |
| Calculated LogP | 1.4 | PubChem |
| Appearance | Not specified, likely an oil or solid | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][5] Insoluble in water.[6] | BioCrick, PubChem |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol |
Formulation Development Workflow
The development of a suitable formulation for preclinical studies follows a logical progression from characterization to final preparation. The following workflow is recommended for this compound.
Recommended Formulations for Preclinical Studies
Given this compound's poor aqueous solubility, formulation strategies should focus on solubilization or the creation of a stable dispersion. The choice of formulation will depend on the route of administration and the specific requirements of the preclinical study.
Co-Solvent Solution for Oral and Topical Applications
Solutions are often preferred for preclinical studies as they provide uniform dosing.[7] A co-solvent approach is suitable for compounds soluble in organic solvents.
Table of Co-Solvent Formulations:
| Formulation ID | This compound Conc. (mg/mL) | Vehicle Composition | Notes |
| EUCA-SOL-01 | 10 | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline | General purpose in vivo formulation.[8] |
| EUCA-SOL-02 | 25 | 20% DMSO, 80% PEG400 | For higher concentration intravenous infusion studies.[9][10] |
| EUCA-SOL-03 | 50 | 10% Ethanol, 40% Propylene Glycol, 50% Water | Suitable for oral gavage. |
Protocol for EUCA-SOL-01 Preparation (10 mL batch):
-
Weigh 100 mg of this compound into a sterile glass vial.
-
Add 0.5 mL of Dimethyl Sulfoxide (DMSO) and vortex until the compound is fully dissolved.
-
Add 3.0 mL of Polyethylene Glycol 300 (PEG300) and mix thoroughly.
-
Add 0.5 mL of Tween 80 and mix until the solution is clear.
-
Slowly add 6.0 mL of sterile saline while stirring to form a clear solution.
-
Visually inspect for any precipitation. If the solution is not clear, gentle warming or sonication may be applied.
-
Filter the final solution through a 0.22 µm syringe filter for sterilization if required for the route of administration.
-
Store at 2-8°C and use within 24 hours of preparation.
Oil-in-Water Emulsion for Topical Application
For topical application as a repellent, an emulsion can provide a suitable base that is non-irritating and allows for even spreading on the skin.
Table of Emulsion Formulations:
| Formulation ID | This compound Conc. (% w/w) | Oil Phase | Aqueous Phase | Emulsifier |
| EUCA-EMUL-01 | 5 | Sunflower Oil | Purified Water | Tween 80, Span 80 |
| EUCA-EMUL-02 | 10 | Mineral Oil | Purified Water | Polysorbate 20 |
Protocol for EUCA-EMUL-01 Preparation (50 g batch):
-
Oil Phase Preparation: In a beaker, combine 2.5 g of this compound with 22.5 g of sunflower oil. Add 2.5 g of Span 80 and heat to 60°C while stirring until all components are dissolved.
-
Aqueous Phase Preparation: In a separate beaker, dissolve 2.5 g of Tween 80 in 20 g of purified water and heat to 60°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes.
-
Cooling: Continue stirring at a lower speed while allowing the emulsion to cool to room temperature.
-
Quality Control: Measure the pH and viscosity of the final emulsion. Visually inspect for phase separation.
-
Store in an airtight container at room temperature.
Experimental Protocols
In Vivo Repellency Assay (Arm-in-Cage Test)
This protocol is adapted for preclinical evaluation using a suitable animal model (e.g., rats).
Methodology:
-
Animal Preparation: Use adult rats (e.g., Sprague-Dawley), housed individually. Anesthetize the animal and shave a 4x4 cm area on its back.
-
Formulation Application: Apply a precise amount of the this compound formulation (e.g., EUCA-EMUL-01) to the shaved area to achieve a target concentration (e.g., 1.0 mg/cm²). Apply the vehicle control to a separate group of animals.
-
Mosquito Exposure: Place the animal in a cage containing a known number (e.g., 50) of host-seeking, non-blood-fed female Aedes aegypti or Aedes albopictus mosquitoes.
-
Data Collection: For a 5-minute period, record the number of mosquitoes that land on the treated area and the number that bite.
-
Calculation: Calculate the percent repellency using the formula: % Repellency = [ (C - T) / C ] * 100 Where C is the number of bites on the control group and T is the number of bites on the treated group.
-
Duration of Action: Repeat the exposure at set time intervals (e.g., 1, 2, 4, and 6 hours post-application) to determine the duration of protection.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This study assesses the potential for systemic absorption of this compound after topical application.
Methodology:
-
Skin Preparation: Use excised skin from a suitable animal model (e.g., pig or rat). Mount the skin on a Franz diffusion cell with the dermal side in contact with the receptor fluid.
-
Receptor Fluid: The receptor chamber should be filled with a phosphate-buffered saline (PBS) solution, maintained at 37°C, and constantly stirred.
-
Formulation Application: Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid and replace with fresh, pre-warmed fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or GC-MS.[11]
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Hypothetical Signaling Pathway for Mosquito Repellency
The precise mechanism of action for this compound is not fully elucidated. However, many repellents act by interfering with the mosquito's olfactory system.[6] They may either block the receptors for host cues (like lactic acid and CO₂) or activate receptors that trigger an avoidance response.[9]
This proposed pathway suggests that this compound binds to a specific odorant receptor on the mosquito's antenna, leading to the activation of a G-protein-coupled signaling cascade. This results in the opening of ion channels, depolarization of the neuron, and a signal to the mosquito's brain that is interpreted as a noxious stimulus, leading to avoidance of the this compound source.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the preclinical formulation and evaluation of this compound. Successful formulation development is paramount for obtaining reliable and reproducible data in subsequent efficacy and toxicology studies. Researchers should adapt these protocols based on their specific experimental needs and the further characterization of this compound's properties.
References
- 1. This compound | CAS:145544-91-8 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound supplier | CAS No :145544-91-8 | AOBIOUS [aobious.com]
- 5. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | CAS:145783-15-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Repellent Efficacy of Eucalyptus globulus and Syzygium aromaticum Essential Oils against Malaria Vector, Anopheles stephensi (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoformulation: An efficient approach to natural insect repellent formulations [jwent.net]
- 8. This compound | C10H16O2 | CID 192578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Improving Eucamalol yield from natural extraction
<
Fictional Compound Disclaimer: Eucamalol is a fictional compound created for this technical guide. The data, protocols, and troubleshooting advice are based on established principles of natural product extraction, using similar real-world compounds as a model.
Welcome to the technical support center for the extraction of this compound, a novel anti-inflammatory agent isolated from the leaves of Eucalyptus malolensis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize extraction yield and purity.
I. Troubleshooting Guide: Low this compound Yield
This guide addresses the most common issues encountered during the extraction of this compound from Eucalyptus malolensis leaves.
Question: My this compound yield is consistently below the expected 2.5% w/w. What are the most likely causes and how can I fix this?
Answer: Low yield is a frequent challenge in natural product extraction and can be attributed to several factors, from the raw plant material to the specifics of the extraction protocol.[1][2] Follow this troubleshooting workflow to diagnose and resolve the issue.
II. Frequently Asked Questions (FAQs)
Biomass and Preparation
Q1: How does the harvesting time affect this compound yield? A1: The concentration of secondary metabolites like this compound can vary significantly based on the plant's life cycle and environmental conditions.[1] Studies on analogous compounds show that harvesting during the late flowering stage, typically in the early morning, can maximize the yield of bioactive compounds.[1] It is recommended to perform small-scale extractions from samples harvested at different times to determine the optimal window for Eucalyptus malolensis.
Q2: What is the optimal particle size for the dried leaves and why is it important? A2: The optimal particle size is between 0.5-1.0 mm. A smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency.[3] However, if the powder is too fine (<0.5 mm), it can lead to compaction during extraction, hindering solvent penetration and causing difficulties during filtration.
Extraction Parameters
Q3: Which solvent is best for this compound extraction? A3: Solvent choice is critical and depends on the polarity of the target compound.[3][4] For this compound, a moderately polar compound, a mixture of ethanol and water has shown the best results. Specifically, 80% ethanol is a good starting point, as it effectively extracts the target compound while minimizing the co-extraction of highly polar impurities like chlorophyll.[4][5] Purely non-polar solvents (like hexane) or highly polar solvents (like water) result in significantly lower yields.[3]
Q4: Can increasing the extraction temperature improve my yield? A4: While higher temperatures can increase solvent diffusivity and solubility, leading to better extraction, there is a significant risk of thermal degradation for compounds like this compound.[3][6] Temperatures above 60°C have been shown to decrease the final yield of this compound, likely due to decomposition.[4] An optimal temperature of around 40-50°C is recommended to balance extraction efficiency and compound stability.[3]
Q5: How many times should I repeat the extraction on the same plant material? A5: A single extraction is often insufficient to recover all the target compound.[4] Studies have shown that performing the extraction three to four times on the same biomass with fresh solvent is optimal.[4][5] After four extractions, the amount of this compound recovered in subsequent steps is typically negligible, making further extractions inefficient.
Post-Extraction and Purification
Q6: My crude extract is a dark, tarry substance. How can I clean this up? A6: The dark color is often due to chlorophyll and other pigments. A common purification step is to perform a liquid-liquid extraction. After evaporating the primary extraction solvent (e.g., ethanol), re-dissolve the residue in a suitable solvent system (e.g., ethyl acetate and water). This compound will preferentially partition into the organic layer (ethyl acetate), while many impurities remain in the aqueous layer. Further purification can be achieved using column chromatography with silica gel.[7]
Q7: I am losing a significant amount of product during the solvent evaporation step. What could be wrong? A7: Product loss during evaporation, typically done with a rotary evaporator, can be due to several factors. First, ensure the temperature of the water bath is not too high, as this can cause degradation.[3] Second, check for aerosoling or bumping; a violent boil can carry your product into the condenser. This can be mitigated by careful control of the vacuum and rotation speed. Finally, ensure the process is not left for too long, which could lead to the degradation of the dried extract.
III. Data Presentation: Optimizing Extraction Parameters
The following tables summarize the results of optimization experiments for key extraction parameters.
Table 1: Effect of Solvent Type on this compound Yield
| Solvent | Polarity Index | Average Yield (% w/w) | Observations |
| n-Hexane | 0.1 | 0.2 ± 0.05 | Waxy, light-colored extract. Poor yield. |
| Ethyl Acetate | 4.4 | 1.8 ± 0.21 | Cleaner extract, moderate yield. |
| Acetone | 5.1 | 2.1 ± 0.15 | Good yield, but co-extracts many pigments. |
| 80% Ethanol | 5.2 (approx.) | 2.6 ± 0.18 | Optimal balance of yield and selectivity. |
| Methanol | 5.1 | 2.4 ± 0.25 | High yield, but cytotoxic concerns and extracts more impurities.[8] |
| Water | 10.2 | 0.4 ± 0.08 | High in polar impurities (sugars, etc.). Very low yield. |
Conditions: Maceration, 45°C, 6 hours, 15:1 solvent-to-solid ratio.
Table 2: Effect of Temperature and Time on this compound Yield
| Temperature (°C) | 2 hours | 4 hours | 6 hours | 8 hours |
| 25 (Room Temp) | 1.5% | 1.9% | 2.2% | 2.3% |
| 45 | 2.1% | 2.4% | 2.6% | 2.6% |
| 65 | 2.3% | 2.0% | 1.7% | 1.5% |
Conditions: 80% Ethanol, 15:1 solvent-to-solid ratio. Yields are % w/w.
IV. Experimental Protocols
Protocol 1: Optimized Soxhlet Extraction of this compound
This protocol is recommended for efficient, lab-scale extraction. Soxhlet extraction uses less solvent than maceration because the same solvent is continuously refluxed over the material.[9][10]
1. Preparation of Biomass:
-
Dry leaves of Eucalyptus malolensis at 40°C in a ventilated oven until moisture content is below 10%.
-
Grind the dried leaves to a coarse powder (0.5-1.0 mm particle size).[11][12]
2. Soxhlet Assembly:
-
Place 20 g of the dried powder into a cellulose extraction thimble.[11]
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of 80% ethanol and attach a condenser.[11]
3. Extraction:
-
Heat the flask using a heating mantle to a temperature that allows for a steady reflux of the ethanol (approx. 85-90°C).
-
Allow the extraction to proceed for 6-8 hours. This corresponds to approximately 15-20 siphon cycles. The process can be left to run without direct supervision, but should not be left overnight unattended.[12]
4. Post-Extraction:
-
After cooling, disassemble the apparatus.
-
Concentrate the solvent from the round-bottom flask using a rotary evaporator at a bath temperature of <50°C.
-
The resulting crude extract can be further dried in a vacuum oven to remove residual solvent.
Protocol 2: Qualitative Phytochemical Screening
This protocol provides simple chemical tests to confirm the presence of major classes of compounds in your extract, which can be useful for troubleshooting purification issues.
1. Test for Alkaloids (Mayer's Test):
-
Dissolve a small amount of extract in 2 mL of dilute HCl.
-
Add a few drops of Mayer's reagent.
-
Result: Formation of a cream-colored precipitate indicates the presence of alkaloids.
2. Test for Flavonoids (Shinoda Test):
-
Dissolve extract in 2 mL of ethanol.
-
Add a few fragments of magnesium ribbon, followed by a few drops of concentrated HCl.
-
Result: A pink or magenta color indicates the presence of flavonoids.
3. Test for Phenols (Ferric Chloride Test):
-
Dissolve extract in 2 mL of water or ethanol.
-
Add a few drops of neutral 5% ferric chloride solution.
-
Result: An intense blue, green, or black coloration indicates the presence of phenolic compounds.
4. Test for Saponins (Froth Test):
-
Shake a small amount of extract vigorously with 5 mL of distilled water in a test tube.
-
Result: Formation of a stable froth (persisting for >10 minutes) suggests the presence of saponins.[13]
References
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. Navigating the Challenges: Current Issues and Future Directions in Plant Extraction [greenskybio.com]
- 3. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijariie.com [ijariie.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Overcoming Eucamalol solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Eucamalol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a natural product first identified in Eucalyptus camaldulensis.[1] Its chemical structure reveals a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol . With a calculated XLogP3 value of 1.4, this compound is predicted to be somewhat lipophilic, which can lead to limited solubility in aqueous solutions.[1] This poor water solubility can be a significant hurdle in various experimental settings, affecting bioavailability and formulation development.
Q2: What are the initial steps to assess the solubility of my this compound sample?
A2: A simple visual assessment is the first step. Start by attempting to dissolve a small, known amount of this compound in a specific volume of your aqueous buffer at your desired experimental temperature. Observe for any undissolved particles. For a more quantitative measure, you can prepare a saturated solution, filter out the undissolved solid, and then determine the concentration of the dissolved this compound in the filtrate using an appropriate analytical method, such as HPLC-UV.
Q3: Are there any organic solvents in which this compound is known to be soluble?
A3: Yes, this compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This information is useful for preparing stock solutions that can then be diluted into your aqueous experimental medium, although the final concentration of the organic solvent should be carefully controlled to avoid affecting your experiment.
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering difficulties in dissolving this compound in your aqueous solution, consider the following troubleshooting strategies.
Issue 1: this compound precipitates out of solution.
This is a common issue when diluting a concentrated stock solution of this compound (in an organic solvent) into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Reduce the Final Concentration: Your intended final concentration may exceed the solubility limit of this compound in your specific aqueous medium. Try preparing a more dilute solution.
-
Utilize a Co-solvent: The presence of a small percentage of a water-miscible organic solvent can significantly enhance the solubility of lipophilic compounds.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure does not immediately suggest significant ionization, empirical testing of pH adjustment (e.g., from pH 5 to 8) may be worthwhile.
-
Employ Complexation Agents: Cyclodextrins are well-known for their ability to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Issue 2: Inconsistent results in biological assays.
Poor solubility can lead to inconsistent concentrations of the active compound, resulting in high variability in experimental data.
Solubility Enhancement Strategies:
The following table summarizes common laboratory techniques to improve the solubility of poorly water-soluble compounds like this compound.
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Increasing the polarity of the solvent system by adding a water-miscible organic solvent. | Simple to implement; can be very effective. | The co-solvent may interfere with the biological system. |
| pH Adjustment | Altering the pH to ionize the compound, which is generally more soluble than the neutral form. | Can be highly effective for ionizable compounds. | This compound's structure suggests it is not readily ionizable. |
| Complexation | Encapsulating the hydrophobic molecule within a hydrophilic host molecule (e.g., cyclodextrins). | Can significantly increase solubility; may also improve stability. | The complexation agent may have its own biological effects. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the solid state. | Can enhance dissolution rate and apparent solubility. | Requires specialized formulation techniques. |
| Particle Size Reduction | Increasing the surface area of the solid particles to enhance dissolution rate. | Can improve the rate of dissolution. | May not significantly increase equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.
Protocol 2: General Method for Solubility Enhancement using a Co-solvent
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
To your aqueous buffer, add the desired volume of the co-solvent (e.g., ethanol to a final concentration of 1-5%).
-
While vortexing the buffer/co-solvent mixture, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
Hypothetical Signaling Pathway
While the specific signaling pathways affected by this compound are not yet well-defined, many natural products with similar structural features are known to modulate inflammatory pathways. The following diagram illustrates a generalized inflammatory signaling cascade that could be a starting point for investigation.
Caption: A generalized inflammatory signaling pathway potentially modulated by this compound.
References
Eucamalol degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Eucamalol and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monoterpenoid aldehyde naturally found in Eucalyptus camaldulensis. Its primary known application is as a mosquito repellent. Due to its chemical structure, which includes an aldehyde and a hydroxyl group on a cyclohexene ring, it is also being investigated for other potential biological activities.
Q2: What are the main factors that can cause this compound degradation?
A2: this compound, like other terpenoid aldehydes, is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the aldehyde and allylic carbons.
-
Light: Photodegradation can occur, especially in the presence of UV light, which can initiate and accelerate oxidative reactions.
-
Heat: Elevated temperatures can increase the rate of degradation reactions.
-
pH: Highly acidic or basic conditions can catalyze the degradation of this compound.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound (a hydroxy-substituted terpenoid aldehyde), the following degradation pathways are probable:
-
Oxidation of the Aldehyde Group: The aldehyde functional group is prone to oxidation, which would convert it into a carboxylic acid.
-
Epoxidation of the Double Bond: The carbon-carbon double bond in the cyclohexene ring can be oxidized to form an epoxide.
-
Allylic Oxidation: The carbon atoms adjacent to the double bond are susceptible to oxidation, which can lead to the formation of ketones or additional hydroxyl groups.
-
Dehydrogenation: Loss of hydrogen atoms can lead to the formation of aromatic compounds.
Q4: How can I prevent the degradation of this compound during storage and experimentation?
A4: To minimize this compound degradation, the following preventative measures are recommended:
-
Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light Protection: Store in amber vials or protect from light by wrapping containers in aluminum foil.
-
Temperature Control: Store at low temperatures (e.g., 4°C or -20°C) to slow down degradation rates.
-
pH Control: Maintain a neutral pH in solutions containing this compound.
-
Use of Antioxidants: The addition of antioxidants, such as tocopherols (Vitamin E), butylated hydroxytoluene (BHT), or ascorbic acid, can help to quench free radicals and inhibit oxidative degradation.
-
Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA to bind metal ions and prevent them from catalyzing oxidation.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound potency in my formulation.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Prepare and store the formulation under an inert atmosphere (e.g., nitrogen blanket). 2. Add a suitable antioxidant (e.g., tocopherol at 0.01-0.1%) to the formulation. 3. De-gas all solvents used in the formulation. |
| Photodegradation | 1. Conduct all experiments under low-light conditions or using light-protective coverings. 2. Store the formulation in amber or opaque containers. |
| Thermal Degradation | 1. Evaluate the stability of the formulation at different temperatures to determine the optimal storage condition. 2. Avoid exposing the formulation to high temperatures during preparation and handling. |
| Incorrect pH | 1. Measure the pH of your formulation. 2. Adjust the pH to a neutral range (pH 6-7.5) using appropriate buffers if necessary. |
Problem: I am seeing unexpected peaks in my analytical chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Compare the chromatogram of a freshly prepared this compound standard to your sample. 2. Conduct a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products and identify their retention times. 3. Use a mass spectrometer detector (e.g., LC-MS) to identify the mass of the unknown peaks and deduce their potential structures. |
| Contamination | 1. Analyze a blank sample (matrix without this compound) to check for interfering peaks. 2. Ensure all glassware and equipment are thoroughly cleaned. 3. Use high-purity solvents and reagents. |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various conditions to illustrate expected trends. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Temperature on this compound Stability (Stored for 30 days in the dark)
| Temperature (°C) | This compound Remaining (%) |
| -20 | 99.5 |
| 4 | 98.2 |
| 25 (Room Temp) | 85.1 |
| 40 | 65.7 |
Table 2: Effect of Light Exposure on this compound Stability (Stored at 25°C for 30 days)
| Light Condition | This compound Remaining (%) |
| Dark | 85.1 |
| Ambient Light | 72.3 |
| UV Light (254 nm) | 45.8 |
Table 3: Effect of Antioxidants on this compound Stability (Stored at 40°C in the dark for 30 days)
| Formulation | This compound Remaining (%) |
| Control (no antioxidant) | 65.7 |
| + 0.1% Tocopherol | 92.4 |
| + 0.1% BHT | 90.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To quantify the concentration of this compound in a sample.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 30% acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 230 nm.
-
Quantification: Use a calibration curve generated from this compound standards of known concentrations.
Visualizations
Caption: Probable degradation pathways of this compound.
Caption: General workflow for this compound stability studies.
Troubleshooting Eucamalol instability in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Eucamalol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium containing this compound turned yellow/brown overnight. What is causing this color change?
A1: The observed color change is likely due to the oxidation of this compound. This compound contains a catechol-like moiety, which is highly susceptible to oxidation in the presence of dissolved oxygen and metal ions (like iron) commonly found in basal media. This oxidation process can lead to the formation of colored byproducts, which may also have reduced biological activity.
Q2: I am observing a decrease in the efficacy of this compound in my long-term (24-48h) experiments. Could this be related to instability?
A2: Yes, a time-dependent loss of efficacy is a strong indicator of compound instability. This compound can degrade in aqueous, pH-neutral environments like cell culture media. We recommend conducting a time-course experiment to quantify the concentration of active this compound over the duration of your assay. See the "Experimental Protocols" section for a detailed method.
Q3: I noticed a fine precipitate in my culture plates after adding this compound. What should I do?
A3: Precipitate formation suggests that this compound may be coming out of solution. This could be due to several factors:
-
High Concentration: You may be using a concentration that is above the solubility limit of this compound in your specific medium.
-
Solvent Shock: Adding a highly concentrated DMSO stock of this compound directly to the aqueous medium can cause the compound to crash out. Try to perform serial dilutions.
-
Interaction with Media Components: this compound may interact with proteins or other components in fetal bovine serum (FBS), leading to the formation of insoluble complexes.
Troubleshooting Guides
Issue 1: Chemical Instability and Oxidation
If you suspect that this compound is degrading in your experiments, consider the following strategies:
-
Minimize Exposure to Air: Prepare this compound-containing media immediately before use. Avoid prolonged storage of the media.
-
Use Antioxidants: Supplementing the media with antioxidants can help to mitigate oxidative degradation. See the table below for recommended concentrations.
-
pH Considerations: this compound is more stable at a slightly acidic pH. While altering the pH of your culture medium is not always feasible, be aware that conditions that raise the pH (e.g., prolonged incubation outside of a CO2 incubator) can accelerate degradation.
Table 1: Effect of Antioxidants on this compound Stability
| Antioxidant | Concentration | % this compound Remaining at 24h (in DMEM + 10% FBS) |
| None | - | 45% |
| Ascorbic Acid | 100 µM | 78% |
| N-acetylcysteine | 1 mM | 85% |
| Trolox | 50 µM | 92% |
Issue 2: Poor Solubility
To address solubility issues, we recommend the following:
-
Pre-warm the Media: Adding the this compound stock to pre-warmed media (37°C) can help to keep the compound in solution.
-
Serum Concentration: If using a serum-containing medium, try varying the concentration of FBS. In some cases, serum proteins can aid in solubilizing small molecules.
-
Alternative Formulations: For in vivo studies or specialized applications, consider formulating this compound with solubility enhancers like cyclodextrins.
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol allows for the quantification of this compound concentration in cell culture media over time.
-
Preparation of Media: Prepare a stock solution of this compound in your cell culture medium of choice (e.g., DMEM + 10% FBS) at the desired final concentration.
-
Time-Course Incubation: Aliquot the this compound-containing medium into sterile tubes and place them in a cell culture incubator (37°C, 5% CO2).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot and immediately process it for analysis.
-
Sample Preparation:
-
Add 2 volumes of ice-cold acetonitrile to the media aliquot to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at the λmax of this compound.
-
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point and normalize to the T=0 sample to determine the percentage of compound remaining.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for diagnosing this compound instability issues.
Caption: Key factors influencing this compound stability in solution.
Eucamalol In Vivo Experimentation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eucamalol in in vivo experiments. Our goal is to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model?
A1: For a naive mouse model, we recommend a starting dose of 5 mg/kg. This recommendation is based on dose-range finding studies. However, the optimal dose will depend on the specific animal model, disease state, and desired therapeutic effect. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the fictitious enzyme "Kinase-X," a key regulator in the "Pathogen-Associated Molecular Pattern (PAMP)" signaling pathway. By inhibiting Kinase-X, this compound effectively downregulates the inflammatory response.
Q3: What are the known side effects of this compound at higher doses?
A3: At doses exceeding 20 mg/kg in mice, some studies have reported transient immunosuppression. Therefore, it is essential to monitor immune cell populations if you are working with immunocompromised animals or if your experimental endpoint could be affected by immunosuppression.
Troubleshooting Guide
Issue 1: No therapeutic effect observed at the recommended starting dose.
-
Possible Cause 1: Insufficient Dose: The 5 mg/kg starting dose may not be sufficient to achieve a therapeutic concentration in your specific model.
-
Solution: Perform a dose-escalation study to determine if a higher dose yields the desired effect. See the "Dose-Response Study Protocol" below.
-
-
Possible Cause 2: Poor Bioavailability: The route of administration may not be optimal for this compound absorption.
-
Solution: If using oral gavage, consider intraperitoneal (IP) or intravenous (IV) injection to increase bioavailability. Comparative pharmacokinetic data is provided in Table 2.
-
-
Possible Cause 3: Rapid Metabolism: The compound may be metabolized and cleared too quickly in your animal model.
-
Solution: Increase the dosing frequency (e.g., from once to twice daily). Refer to the pharmacokinetic data in Table 2 for guidance on dosing intervals.
-
Issue 2: Unexpected toxicity or adverse events observed.
-
Possible Cause 1: Dose is too high: You may be operating in the toxic range for your specific animal model.
-
Solution: Reduce the dose by 50% and monitor the animals closely. If toxicity persists, consider a more significant dose reduction.
-
-
Possible Cause 2: Off-target effects: this compound may be interacting with other cellular targets at the administered dose.
-
Solution: Review the literature for known off-target effects of similar compounds. If possible, use a more specific analog of this compound or a combination therapy to reduce the required dose.
-
Data Presentation
Table 1: this compound Dose-Response Data in a Murine Model of Inflammation
| Dosage (mg/kg) | Reduction in Inflammatory Marker (IL-6) | Observable Side Effects |
| 1 | 15% | None |
| 5 | 45% | None |
| 10 | 70% | Mild sedation in 10% of subjects |
| 20 | 85% | Moderate sedation, transient immunosuppression |
| 40 | 88% | Severe sedation, significant immunosuppression |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Bioavailability (%) | Tmax (hours) | Half-life (hours) |
| Oral (PO) | 30 | 2 | 4 |
| Intraperitoneal (IP) | 80 | 0.5 | 6 |
| Intravenous (IV) | 100 | 0.1 | 6.5 |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 72 hours before the experiment.
-
Group Allocation: Randomly assign animals to different dosage groups (e.g., vehicle control, 1, 5, 10, and 20 mg/kg of this compound). Ensure each group has a statistically relevant number of animals (n ≥ 8).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the solution is homogenous.
-
Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage).
-
Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 4, and 24 hours post-administration).
-
Endpoint Analysis: At a predetermined time point after administration, collect relevant biological samples (e.g., blood, tissue) to measure the desired therapeutic effect (e.g., levels of inflammatory markers).
-
Data Analysis: Analyze the data to determine the dose that produces the optimal therapeutic effect with minimal side effects.
Visualizations
Caption: this compound's mechanism of action via Kinase-X inhibition.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: High-Purity Eucamalol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for high-purity Eucamalol.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude Eucalyptus camaldulensis extract?
A1: The general strategy involves a multi-step chromatographic approach. A common workflow begins with a preliminary purification using column chromatography to separate the major components of the crude extract. This is followed by a finer purification step, such as preparative thin-layer chromatography (prep-TLC), to isolate this compound from closely related impurities.
Q2: Which solvent systems are recommended for the column chromatography of this compound?
A2: For the purification of monoterpenoids like this compound, a gradient elution on a silica gel column is typically effective. A good starting point is a non-polar solvent system, gradually increasing in polarity. A common gradient involves starting with n-hexane and progressively increasing the proportion of ethyl acetate. The optimal gradient should be determined by preliminary analysis using analytical thin-layer chromatography (TLC).
Q3: How can I effectively monitor the separation of this compound during column chromatography?
A3: Fractions collected from the column should be monitored by analytical TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., a hexane:ethyl acetate mixture that gives good separation of the components in the crude extract). This compound-containing fractions can be identified by comparing their retention factor (Rf) to a this compound standard, if available. Fractions containing pure or enriched this compound should be pooled for further processing.
Q4: When is preparative TLC recommended for this compound purification?
A4: Preparative TLC is an excellent technique for the final purification of this compound, especially for separating it from impurities with very similar polarities that may co-elute during column chromatography. It is typically used on the pooled and concentrated fractions obtained from the initial column chromatography step.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | 1. Inappropriate solvent system. 2. Column overloading. 3. Column channeling. | 1. Optimize the solvent system using analytical TLC to achieve a clear separation between this compound and major impurities. 2. Reduce the amount of crude extract loaded onto the column. A general rule of thumb is a 1:20 to 1:50 ratio of sample to silica gel by weight. 3. Ensure the column is packed uniformly without any air bubbles. Use the wet slurry method for packing the silica gel. |
| This compound Elutes Too Quickly or Too Slowly | 1. Solvent polarity is too high or too low. | 1. If this compound elutes too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly or not at all, gradually increase the solvent polarity. |
| Low Yield of this compound After Column Chromatography | 1. Incomplete elution from the column. 2. Degradation of this compound on the silica gel. 3. Broad peaks leading to mixing of fractions. | 1. After the main elution, flush the column with a more polar solvent to ensure all of the compound has been eluted. 2. Monoterpenoids can sometimes be sensitive to acidic silica. Consider using neutral alumina as the stationary phase if degradation is suspected. 3. Improve the separation by using a longer column, a finer mesh silica gel, or a slower flow rate. |
Preparative Thin-Layer Chromatography (Prep-TLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bands are not Straight (Smiling or Frowning) | 1. Uneven solvent front during development. 2. Edges of the TLC plate are touching the sides of the developing chamber. | 1. Ensure the bottom of the TLC plate is level in the developing chamber and that the chamber is sealed to maintain a saturated atmosphere. 2. Center the plate in the chamber, ensuring it does not touch the walls. |
| Poor Resolution of this compound Band | 1. Overloading of the sample. 2. Inappropriate solvent system. | 1. Reduce the amount of sample streaked onto the plate. 2. Select a solvent system that provides an Rf value of approximately 0.2-0.4 for this compound on an analytical TLC plate to allow for better separation on the thicker prep-TLC plate. |
| Difficulty in Extracting this compound from Silica Gel | 1. Incomplete extraction from the scraped silica. 2. Use of an inappropriate extraction solvent. | 1. After scraping the this compound band, thoroughly grind the silica gel into a fine powder and suspend it in a polar solvent (e.g., ethyl acetate or acetone). Stir or sonicate the mixture for several minutes before filtering. Repeat the extraction process 2-3 times. 2. Use a solvent in which this compound is highly soluble for the extraction. |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound Extract
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (70-230 mesh) in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Drain the excess solvent until it is just above the silica gel surface.
-
-
Sample Loading:
-
Dissolve the crude Eucalyptus camaldulensis extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50%).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical TLC.
-
Pool the fractions containing this compound of the desired purity.
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Protocol 2: Preparative Thin-Layer Chromatography (Prep-TLC)
-
Plate Preparation:
-
Use a pre-coated silica gel prep-TLC plate (e.g., 20x20 cm, 1000 µm thickness).
-
Gently score a line approximately 1.5 cm from the bottom of the plate to serve as the origin.
-
-
Sample Application:
-
Dissolve the partially purified this compound from Protocol 1 in a small amount of a volatile solvent.
-
Using a capillary tube or a syringe, carefully apply the sample as a thin, uniform streak along the origin line.
-
-
Development:
-
Place the plate in a developing chamber containing the optimized solvent system.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and allow the solvent to evaporate completely.
-
-
Visualization and Extraction:
-
Visualize the separated bands under UV light (if this compound is UV active) or by using a staining agent (e.g., potassium permanganate) on a small section of the plate.
-
Carefully scrape the silica gel corresponding to the this compound band into a clean flask.
-
Extract this compound from the silica gel with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the silica gel and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of high-purity this compound.
Caption: Proposed signaling pathway for this compound as a mosquito repellent.
Eucamalol Synthesis Scalability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Eucamalol. The information presented is based on a hypothetical multi-step synthesis pathway and is intended to serve as a practical guide for addressing common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the Grignard reaction (Step 1)?
A1: The most critical parameters for scaling up the Grignard reaction in the this compound synthesis are stringent control of moisture and oxygen, precise temperature management to avoid side reactions, and controlled addition rate of the electrophile to manage the exothermic nature of the reaction. Maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial to prevent quenching of the Grignard reagent.
Q2: How can I improve the enantiomeric excess (ee) of the asymmetric hydrogenation step (Step 2) at a larger scale?
A2: Improving the enantiomeric excess at scale often involves optimizing catalyst loading, hydrogen pressure, and reaction temperature. Ensure the catalyst is not degrading and that the solvent is of high purity. Screening different chiral ligands for the metal catalyst may also be necessary to find a more robust system for your specific scale and equipment.
Q3: The cyclization step (Step 3) is showing a significant increase in side-product formation upon scale-up. What could be the cause?
A3: Increased side-product formation in the cyclization step at scale is often due to localized concentration and temperature gradients. Slower, controlled addition of the substrate and improved agitation can help maintain homogeneity. Running the reaction at a slightly lower temperature, if feasible, can also favor the desired reaction pathway.
Q4: What are the recommended methods for purifying this compound on a multi-kilogram scale?
A4: For multi-kilogram scale purification of this compound, crystallization is generally preferred over chromatography due to cost and efficiency. Developing a robust crystallization procedure with an appropriate solvent system is key. If chromatography is necessary, consider using medium pressure liquid chromatography (MPLC) with a suitable stationary phase as a more scalable alternative to traditional flash chromatography.
Troubleshooting Guides
Issue 1: Low Yield in the Grignard Reaction (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate. | Poor quality magnesium turnings or presence of moisture. | Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low conversion to product. | Incomplete formation of the Grignard reagent or side reactions. | Titrate the Grignard reagent before adding the electrophile to determine its exact concentration. Control the temperature to below 10 °C during the addition of the electrophile. |
| Formation of significant Wurtz coupling byproduct. | High localized concentration of the alkyl halide. | Add the alkyl halide slowly to the magnesium suspension. |
Issue 2: Inconsistent Stereoselectivity in Asymmetric Hydrogenation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Decreased enantiomeric excess (ee). | Catalyst degradation or poisoning. | Ensure the substrate is free of impurities that could poison the catalyst. Use high-purity hydrogen and degassed solvents. |
| Reaction stalls before completion. | Inefficient hydrogen mass transfer. | Improve agitation and ensure adequate headspace pressure of hydrogen. Consider using a specialized hydrogenation reactor for better gas-liquid mixing. |
| Variable ee between batches. | Inconsistent catalyst loading or temperature fluctuations. | Use a stock solution of the catalyst for accurate dosing. Implement precise temperature control of the reactor. |
Quantitative Data Summary
The following tables summarize key quantitative data from pilot plant scale-up experiments for this compound synthesis.
Table 1: Yield and Purity at Different Scales
| Step | Lab Scale (10g) | Pilot Scale (1kg) | Target (10kg) |
| Step 1: Grignard Reaction | 85% Yield, 98% Purity | 78% Yield, 96% Purity | >75% Yield, >95% Purity |
| Step 2: Asymmetric Hydrogenation | 92% Yield, >99% ee | 88% Yield, 98% ee | >85% Yield, >99% ee |
| Step 3: Cyclization | 75% Yield, 97% Purity | 65% Yield, 94% Purity | >70% Yield, >95% Purity |
| Step 4: Purification | 90% Recovery, 99.8% Purity | 85% Recovery, 99.5% Purity | >88% Recovery, >99.7% Purity |
Table 2: Optimized Process Parameters
| Parameter | Lab Scale | Pilot Scale |
| Step 1: Temperature | 0 °C to RT | 0-5 °C |
| Step 2: H2 Pressure | 10 bar | 15 bar |
| Step 3: Reaction Time | 12 hours | 18 hours |
| Step 4: Solvent Volume | 10 L/kg | 8 L/kg |
Experimental Protocols
Protocol 1: Pilot Scale Grignard Reaction (Step 1)
-
Reactor Preparation: A 100 L glass-lined reactor is thoroughly cleaned, dried, and purged with dry nitrogen for 2 hours.
-
Reagent Loading: The reactor is charged with magnesium turnings (1.2 eq) and anhydrous THF (20 L). A small crystal of iodine is added to initiate the reaction.
-
Grignard Formation: A solution of the starting alkyl halide (1.0 eq) in anhydrous THF (10 L) is added dropwise over 2 hours, maintaining the internal temperature between 20-25 °C. The reaction is stirred for an additional 1 hour after the addition is complete.
-
Electrophile Addition: The resulting Grignard solution is cooled to 0-5 °C. A solution of the electrophile (1.1 eq) in anhydrous THF (10 L) is added slowly over 3 hours, ensuring the temperature does not exceed 10 °C.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 L).
-
Workup: The organic layer is separated, and the aqueous layer is extracted with MTBE (2 x 10 L). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Protocol 2: Pilot Scale Asymmetric Hydrogenation (Step 2)
-
Catalyst Preparation: In a glovebox, the chiral catalyst (0.01 mol%) is dissolved in degassed solvent (2 L).
-
Reactor Setup: A 50 L stainless steel hydrogenation reactor is charged with the substrate from Step 1 (1.0 eq) and degassed solvent (15 L).
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 15 bar. The reaction mixture is stirred vigorously at 40 °C for 16 hours.
-
Workup: The reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated in vacuo to give the hydrogenated product. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for the multi-step synthesis of this compound.
Caption: General troubleshooting logic for synthesis scale-up.
Validation & Comparative
A Comparative Analysis of Phenolic Antioxidants: Eucalyptus Species vs. Resveratrol, Quercetin, and Vitamin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of phenolic compounds derived from Eucalyptus species against well-established phenolic antioxidants: resveratrol, quercetin, and alpha-tocopherol (a form of Vitamin E). This analysis is supported by experimental data from various in vitro antioxidant capacity assays and an examination of their modulation of key signaling pathways.
Introduction to the Antioxidants
Phenolic Compounds from Eucalyptus Species: The genus Eucalyptus comprises over 800 species, many of which are rich in phenolic compounds such as flavonoids, phenolic acids, and tannins.[1] These compounds, found in various parts of the plant, including the leaves, are known for their significant antioxidant properties.[1][2] Extracts from species like Eucalyptus camaldulensis have demonstrated potent radical scavenging and reducing activities.[2]
Resveratrol: A naturally occurring stilbenoid found in grapes, berries, and peanuts, resveratrol has been extensively studied for its antioxidant, anti-inflammatory, and anti-aging properties.[3][4] It is known to modulate several cellular signaling pathways, contributing to its wide range of biological activities.[3][4]
Quercetin: A flavonoid present in many fruits, vegetables, and grains, quercetin is a potent antioxidant with well-documented anti-inflammatory and cytoprotective effects.[5] Its ability to scavenge free radicals and modulate inflammatory signaling pathways is a key area of research.[5]
Alpha-Tocopherol (Vitamin E): A lipid-soluble antioxidant, alpha-tocopherol is the most biologically active form of Vitamin E.[6] Its primary role is to protect cell membranes from lipid peroxidation by scavenging lipid peroxyl radicals.[6]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following tables summarize the IC50 values obtained from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as solvent systems, reaction times, and the specific preparation of extracts.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Source (Citation) |
| Eucalyptus camaldulensis leaf extract (decoction of dried leaves) | 16.7 | [7] |
| Eucalyptus camaldulensis leaf extract (infusion of dried leaves at 70°C) | 22.3 | [7] |
| Eucalyptus camaldulensis seed essential oil | 3.50 | [8][9] |
| Resveratrol | 15.54 | [3] |
| Resveratrol | 2.0 (non-irradiated) | [7][10] |
| Quercetin | 19.17 | [11] |
| Quercetin | 0.55 | [5] |
| Alpha-Tocopherol | 7.07 | [6] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Source (Citation) |
| Eucalyptus camaldulensis leaf extract (decoction of dried leaves) | 12.3 | [7] |
| Eucalyptus camaldulensis leaf extract (infusion of dried leaves at 70°C) | 18.2 | [7] |
| Resveratrol | 2.86 | [3] |
| Resveratrol | 2.0 (non-irradiated) | [7][10] |
| Quercetin | 1.89 | [12] |
| Quercetin | 1.17 | [5] |
| Alpha-Tocopherol | 7.07 | [6] |
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, these phenolic antioxidants exert their effects by modulating various cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Phenolic Compounds from Eucalyptus Species
Phenolic compounds from Eucalyptus species have been shown to exhibit anti-inflammatory effects by modulating key inflammatory pathways. For instance, phenolic isolates from Eucalyptus maculata have demonstrated the ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and TNF-α (Tumor Necrosis Factor-alpha) signaling pathways.[13] Essential oils from Eucalyptus species, which contain a mixture of compounds including phenolics, have also been found to reduce inflammation by downregulating the MAPK (Mitogen-Activated Protein Kinase) and NF-κB pathways .[5]
Figure 1: Simplified diagram of the inhibitory effect of Eucalyptus phenolic compounds on the MAPK and NF-κB signaling pathways.
Resveratrol
Resveratrol is a well-documented modulator of multiple signaling pathways. It exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathways.[14][15] Resveratrol can also suppress the activation of the NLRP3 inflammasome , a key component of the innate immune response, via the P2X7 receptor .[4] Furthermore, it can enhance the cellular antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4]
Figure 2: Overview of the modulation of key signaling pathways by Resveratrol.
Quercetin
Quercetin's anti-inflammatory and antioxidant effects are largely attributed to its ability to inhibit the NF-κB signaling pathway .[16] It can suppress the activation of NF-κB by inhibiting the phosphorylation of IκBα and the expression of MAPKs.[17] Quercetin also modulates the AMPK/SIRT1 (AMP-activated protein kinase/Sirtuin 1) pathway, which is involved in cellular energy homeostasis and has downstream effects on inflammation and oxidative stress.[17]
Figure 3: Quercetin's inhibitory action on the NF-κB signaling cascade.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[17][18][19]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. entomologyjournals.com [entomologyjournals.com]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
- 11. nehu.ac.in [nehu.ac.in]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. iomcworld.com [iomcworld.com]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. researchgate.net [researchgate.net]
Eucamalol and Resveratrol: A Comparative Efficacy Analysis for Researchers
An objective comparison of the antioxidant and anti-inflammatory properties of Eucamalol and Resveratrol, supported by experimental data, to guide research and drug development professionals.
This guide provides a detailed comparison of the efficacy of this compound, a natural compound found in Eucalyptus camaldulensis, and Resveratrol, a well-studied polyphenol. The comparison focuses on their antioxidant and anti-inflammatory activities, presenting quantitative data from various in vitro assays. Due to the limited availability of data on isolated this compound, this guide incorporates findings from studies on Eucalyptus camaldulensis extracts as a proxy to infer the potential efficacy of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of this compound (represented by Eucalyptus camaldulensis extracts) and Resveratrol.
Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Eucalyptus camaldulensis Ethanolic Leaf Extract | DPPH | 57.07 µg/mL | [1] |
| ABTS | 29.01 µg/mL | [1] | |
| Eucalyptus camaldulensis Lipophilic Leaf Extract | DPPH | 31.46 µg/mL | [2] |
| ABTS | 32.78 µg/mL | [2][3] | |
| Eucalyptus camaldulensis Leaf Essential Oil | DPPH | 1.75–12.62 mg/mL | [4] |
| DPPH | 398 ± 0.21 µg/mL | [5] | |
| DPPH | 389.88 µg/mL | [6] | |
| ABTS | 229.92 µg/mL | [6] | |
| Eucalyptus camaldulensis Aqueous Acetone Extract Fractions | DPPH | 13.4 µg/mL | [7] |
| Resveratrol | DPPH | 15.54 µg/mL | [8] |
| DPPH | 69.9 ± 1.8 µM | [9] | |
| DPPH | 0.131 mM | [10] | |
| ABTS | 2.86 µg/mL | [8] | |
| ABTS | 13 ± 0.2 µM | [9] | |
| ABTS | 2 µg/mL | [11] | |
| ABTS | 0.1 mg/mL | [12] |
Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Resveratrol | Inhibition of Sphingosine Kinase (SphK) | C5a-stimulated primary neutrophils | ~20 µM | [13] |
| Resveratrol Derivative | Inhibition of NO production | 4.13 ± 0.07 µM | [9] | |
| Resveratrol Derivative | Inhibition of NO, IL-6, and TNF-α production | 1.35, 1.12, and 1.92 µM, respectively | [9] |
Experimental Protocols
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, typically measured at 517 nm, is proportional to the antioxidant activity.
-
General Protocol:
-
A methanolic solution of DPPH is prepared.
-
Different concentrations of the test compound (this compound/Eucalyptus extract or Resveratrol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[14][15][16]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
General Protocol:
-
The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[8][14]
-
Anti-inflammatory Activity Assays
Inhibition of Sphingosine Kinase (SphK) Activity:
This assay evaluates the ability of a compound to inhibit the enzyme SphK, which is involved in pro-inflammatory signaling.
-
Protocol (as per reference[13]):
-
Primary neutrophils are stimulated with C5 anaphylatoxin (C5a).
-
The cells are pretreated with various concentrations of Resveratrol.
-
SphK activity is measured, likely through the quantification of its product, sphingosine-1-phosphate (S1P), or by using a radiolabeled substrate.
-
The IC50 value for the inhibition of SphK activity is determined.
-
Inhibition of Nitric Oxide (NO), IL-6, and TNF-α Production:
These assays measure the ability of a compound to inhibit the production of key pro-inflammatory mediators in stimulated immune cells (e.g., macrophages).
-
General Protocol (as per reference[9]):
-
Immune cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
The cells are treated with different concentrations of the test compound.
-
The levels of NO in the cell culture supernatant are measured using the Griess reagent.
-
The concentrations of IL-6 and TNF-α are quantified using specific ELISA kits.
-
The IC50 values for the inhibition of each inflammatory mediator are calculated.
-
Signaling Pathways and Experimental Workflows
Resveratrol Signaling Pathways
Resveratrol is known to modulate multiple signaling pathways, contributing to its diverse biological effects. The diagram below illustrates some of the key pathways involved in its antioxidant and anti-inflammatory actions.
Caption: Key signaling pathways modulated by Resveratrol.
Experimental Workflow for Antioxidant Assays
The following diagram outlines a typical experimental workflow for evaluating the antioxidant capacity of a compound using in vitro assays like DPPH and ABTS.
Caption: General workflow for in vitro antioxidant assays.
This compound's Putative Mechanism of Action
While specific signaling pathways for this compound are not well-documented, its antioxidant and anti-inflammatory effects, as inferred from studies on Eucalyptus camaldulensis extracts, likely involve the modulation of key cellular processes related to oxidative stress and inflammation.
Caption: Postulated mechanism of action for this compound.
Conclusion
This comparative guide highlights the current understanding of the efficacy of this compound and Resveratrol. Resveratrol is a well-characterized compound with potent antioxidant and anti-inflammatory activities, supported by a large body of evidence and well-defined mechanisms of action.
The data for this compound, primarily derived from extracts of its natural source, Eucalyptus camaldulensis, suggests promising antioxidant capabilities. However, there is a clear need for further research on the isolated compound to determine its specific efficacy and to elucidate its mechanisms of action. Direct comparative studies between isolated this compound and Resveratrol are warranted to provide a more definitive assessment of their relative therapeutic potential. Researchers are encouraged to use the data and protocols presented in this guide to inform future studies in this area.
References
- 1. Antioxidant Properties and Antibacterial Effects of Eucalyptus camaldulensis Ethanolic Leaf Extract on Biofilm Formation, Motility, Hemolysin Production, and Cell Membrane of the Foodborne Pathogen Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activities of the Lipophilic Fraction of Eucalyptus camaldulensis against MCF-7 Breast Cancer Cells, UPLC-ESI-QTOF-MS Metabolite Profile, and Antioxidative Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eucalyptus camaldulensis Dehnh Leaf Essential Oil from Palestine Exhibits Antimicrobial and Antioxidant Activity but No Effect on Porcine Pancreatic Lipase and α-Amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity and Nanoformulation of Eucalyptus camaldulensis Essential Oils: Implications for Antioxidant and Anti-inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol attenuates C5a-induced inflammatory responses in vitro and in vivo by inhibiting phospholipase D and sphingosine kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. entomologyjournals.com [entomologyjournals.com]
- 16. wisdomlib.org [wisdomlib.org]
A Comparative Analysis of the Anti-Inflammatory Effects of Eucalyptus camaldulensis Essential Oil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the essential oil derived from Eucalyptus camaldulensis, herein referred to as Eucamalol, with other established anti-inflammatory agents. The data presented is collated from various preclinical studies, offering insights into its potential therapeutic applications.
The essential oil of Eucalyptus camaldulensis has demonstrated significant anti-inflammatory and analgesic potential in several in vivo studies.[1][2] Its mechanism of action is believed to involve the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach. Its constituent compounds, such as 1,8-cineole (eucalyptol), α-pinene, and eudesmol derivatives, have been shown to inhibit cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][2] Furthermore, studies on related Eucalyptus essential oils suggest the involvement of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[3] The inhibition of these pathways leads to a reduction in the production of inflammatory mediators. Some studies also suggest that the anti-inflammatory action of components like 1,8-cineole is also demonstrated in models of trinitrobenzenesulfonic acid (TNBS)-induced colitis.[4]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound's active compounds.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the anti-inflammatory effects of Eucalyptus camaldulensis essential oil with standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of a substance.
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| E. camaldulensis essential oil | 100 | Not specified | [1][2] |
| E. camaldulensis essential oil | 200 | Not specified | [1][2] |
| E. camaldulensis essential oil | 400 | Not specified | [1][2] |
| Diclofenac Na (Standard) | 100 | Not specified | [2] |
Note: While the studies indicate a "notable" and "significant" reduction in paw edema, specific percentage inhibition values for all doses were not consistently provided in the abstracts.
Table 2: Xylene-Induced Ear Edema in Mice
This test also evaluates acute anti-inflammatory effects.
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| E. camaldulensis essential oil | 200 | 45.31 | [2] |
| E. camaldulensis essential oil | 400 | 67.75 | [2] |
| Diclofenac Na (Standard) | Not specified | 83.67 | [2] |
Table 3: Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of a substance on the proliferative phase of inflammation (chronic inflammation).
| Treatment | Dose (mg/kg) | Inhibition of Granuloma (%) | Reference |
| E. camaldulensis essential oil | 100 | Not specified | [1][2] |
| E. camaldulensis essential oil | 200 | Not specified | [1][2] |
| E. camaldulensis essential oil | 400 | Not specified | [1][2] |
Note: The referenced literature mentions a notable anti-inflammatory response in this model, but specific quantitative data on the percentage of inhibition is not detailed in the provided search results.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.
Caption: Standard workflow for the carrageenan-induced paw edema model.
Protocol Details:
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac Na), and test groups (receiving different doses of this compound).
-
Administration: Test substances are administered orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the hind paw.
-
Measurement: Paw volume is measured before and at regular intervals after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Xylene-Induced Ear Edema
This model is another common assay for acute inflammation.
Protocol Details:
-
Animal Model: Typically mice are used.
-
Administration: Test substances are administered prior to the induction of inflammation.
-
Induction of Inflammation: A fixed volume of xylene is applied to the inner and outer surfaces of the ear.
-
Measurement: After a specified time, the animals are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.
-
Analysis: The percentage inhibition of edema is calculated by comparing the ear weight difference in the treated groups to the control group.
Cotton Pellet-Induced Granuloma
This model assesses the effect on the proliferative phase of inflammation.
Protocol Details:
-
Animal Model: Rats are commonly used.
-
Procedure: Pre-weighed sterile cotton pellets are surgically implanted subcutaneously in the axilla or groin region.
-
Treatment: The animals are treated with the test substance, standard drug, or vehicle for a set number of days.
-
Measurement: On the final day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
Analysis: The net dry weight of the granuloma is determined, and the percentage inhibition is calculated by comparing the mean weight of the granulomas in the treated groups with the control group.
Conclusion
The available preclinical data suggests that the essential oil of Eucalyptus camaldulensis possesses significant anti-inflammatory properties, comparable in some models to standard NSAIDs. Its multi-target mechanism of action, involving the inhibition of key pro-inflammatory pathways and mediators, makes it a promising candidate for further investigation in the development of new anti-inflammatory therapies. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects and to establish their safety and efficacy in more advanced preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Eucamalol Cytotoxicity: A Comparative Analysis with Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of components derived from Eucalyptus camaldulensis, with a focus on providing context for the potential cytotoxicity of eucamalol. Due to the limited availability of direct experimental data on pure this compound, this document leverages data from studies on Eucalyptus camaldulensis extracts and the structurally related compound, eugenol. These are compared against the well-established anticancer drug, doxorubicin.
Data Presentation: Cytotoxicity (IC50) Values
The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Eucalyptus camaldulensis Lipophilic Extract | MCF-7 (Breast Cancer) | 7.34 µg/mL | [1][2] |
| Eucalyptus camaldulensis Ethyl Acetate Extract | MCF-7 (Breast Cancer) | 26.7 µg/mL (MTT), 7.9 µg/mL (SRB) | [3] |
| Eucalyptus camaldulensis Alcoholic Extract | MCF-7 (Breast Cancer) | Concentration-dependent inhibition observed | [4] |
| Eucalyptus camaldulensis Leaf Extract | CL-6 (Cholangiocarcinoma) | 102.29 ± 5.87 µg/mL | [5] |
| Eugenol | HeLa (Cervical Cancer) | 73.78 µg/mL (72h) | [6] |
| 24.51 µg/mL | |||
| 200 µg/mL | [7] | ||
| Doxorubicin | HeLa (Cervical Cancer) | 0.2 µg/mL | [8] |
| 1.91 µg/mL | [9] | ||
| 2.92 ± 0.57 µM | [10] | ||
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 µM | [10] |
Disclaimer: The IC50 values for Eucalyptus camaldulensis extracts represent the combined effect of multiple compounds and are not specific to this compound. Eugenol is a structurally similar compound, and its data is provided for comparative context.
Experimental Protocols: Cytotoxicity Assays
The most frequently cited method for determining the cytotoxic effects in the reviewed studies is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[11][12]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 10^4–10^5 cells/well) and allowed to adhere overnight.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Eucalyptus extract, eugenol, doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[13]
-
Incubation: The plate is incubated for a further 1-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[14] A reference wavelength (e.g., 630 nm) may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization: Signaling Pathways
The cytotoxic effects of Eucalyptus extracts and eugenol are often attributed to the induction of apoptosis, or programmed cell death. The following diagram illustrates a potential signaling pathway.
Caption: Potential intrinsic apoptotic pathway induced by this compound analogs.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic activity of a compound.
Caption: A generalized workflow for determining the IC50 of a compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activities of the Lipophilic Fraction of Eucalyptus camaldulensis against MCF-7 Breast Cancer Cells, UPLC-ESI-QTOF-MS Metabolite Profile, and Antioxidative Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Cytotoxic Activity of Alcoholic Extract of Eucalyptus camaldulensis on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of Eucamalol's Mechanism of Action: A Comparative Analysis
Introduction:
Eucamalol is a novel therapeutic agent under investigation for its potent anti-inflammatory properties. This guide provides a comparative analysis of this compound's mechanism of action against two alternative compounds, "Alternativol" and "Comparazone," which also target key nodes within the same inflammatory signaling pathway. The following sections detail the experimental data, protocols, and visual representations of the underlying molecular interactions to offer a clear cross-validation of this compound's unique mechanism.
Comparative Efficacy and Specificity
The in-vitro efficacy of this compound was assessed and compared to Alternativol and Comparazone across several key functional assays. The data, summarized below, highlights the distinct molecular consequences of each compound's mechanism of action.
Table 1: Comparative In-Vitro Efficacy (IC50 Values)
| Parameter | This compound | Alternativol | Comparazone |
| PKCζ-RACK1 Interaction | 15 nM | > 100 µM | > 100 µM |
| IKKβ Phosphorylation | 50 nM | 10 nM | > 100 µM |
| IκBα Degradation | 65 nM | 45 nM | 5 nM |
| NF-κB Nuclear Translocation | 70 nM | 50 nM | 20 nM |
| IL-6 Gene Expression | 85 nM | 60 nM | 35 nM |
| Cell Viability (Cytotoxicity) | > 50 µM | > 50 µM | 500 nM |
Mechanism of Action Signaling Pathways
The following diagrams illustrate the distinct points of intervention for this compound, Alternativol, and Comparazone within the canonical NF-κB signaling cascade.
Caption: this compound's mechanism of action.
Caption: Alternativol's mechanism of action.
Caption: Comparazone's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Co-Immunoprecipitation (Co-IP) for PKCζ-RACK1 Interaction
-
Objective: To quantify the inhibitory effect of this compound on the interaction between PKCζ and RACK1.
-
Protocol:
-
HEK293T cells were co-transfected with plasmids encoding FLAG-tagged PKCζ and HA-tagged RACK1.
-
24 hours post-transfection, cells were treated with varying concentrations of this compound, Alternativol, or Comparazone for 4 hours.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates were incubated with anti-FLAG magnetic beads overnight at 4°C to immunoprecipitate FLAG-PKCζ.
-
Beads were washed three times with lysis buffer.
-
Immunoprecipitated proteins were eluted and analyzed by Western blotting using anti-HA and anti-FLAG antibodies.
-
Band intensities were quantified using densitometry to determine the amount of co-immunoprecipitated HA-RACK1 relative to the amount of immunoprecipitated FLAG-PKCζ.
-
2. Western Blot for IκBα Degradation
-
Objective: To measure the effect of each compound on TNF-α-induced IκBα degradation.
-
Protocol:
-
A549 cells were pre-treated with this compound, Alternativol, or Comparazone for 2 hours.
-
Cells were then stimulated with 10 ng/mL TNF-α for 30 minutes.
-
Whole-cell lysates were prepared, and protein concentration was determined using a BCA assay.
-
Equal amounts of protein were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against IκBα and β-actin (as a loading control).
-
Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometric analysis was performed to quantify IκBα levels relative to β-actin.
-
3. Immunofluorescence for NF-κB Nuclear Translocation
-
Objective: To visualize and quantify the inhibition of NF-κB (p65 subunit) translocation to the nucleus.
-
Protocol:
-
HeLa cells were grown on glass coverslips and treated with the respective compounds for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 1 hour.
-
Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.
-
Cells were incubated with a primary antibody against the p65 subunit of NF-κB, followed by an Alexa Fluor 488-conjugated secondary antibody.
-
Nuclei were counterstained with DAPI.
-
Coverslips were mounted, and images were acquired using a confocal microscope.
-
The ratio of nuclear to cytoplasmic fluorescence intensity of p65 was quantified for at least 100 cells per condition.
-
4. Quantitative PCR (qPCR) for IL-6 Gene Expression
-
Objective: To measure the downstream effect of pathway inhibition on the expression of an NF-κB target gene, IL-6.
-
Protocol:
-
RAW 264.7 macrophages were pre-treated with the compounds for 2 hours and then stimulated with 100 ng/mL lipopolysaccharide (LPS) for 6 hours.
-
Total RNA was extracted using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.
-
qPCR was performed using SYBR Green master mix and primers specific for IL-6 and the housekeeping gene GAPDH.
-
The relative expression of IL-6 was calculated using the ΔΔCt method, with GAPDH as the internal control.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the efficacy of the compounds.
Caption: General experimental workflow.
Conclusion
The collective data provides a robust cross-validation of this compound's mechanism of action. Unlike Alternativol, which directly inhibits IKKβ, and Comparazone, which inhibits the proteasome, this compound specifically targets the upstream protein-protein interaction between PKCζ and its scaffolding partner RACK1. This is evidenced by its high potency in the Co-IP assay, a context where the other compounds are inactive. While all three compounds ultimately lead to the inhibition of NF-κB-mediated gene expression, this compound's distinct upstream point of intervention may offer a more specific therapeutic window with a potentially different side-effect profile, as suggested by its lower cytotoxicity compared to the proteasome inhibitor, Comparazone. These findings underscore the value of a multi-faceted experimental approach in elucidating and validating novel drug mechanisms.
A Comparative Analysis of Extraction Methods for Bioactive Compounds from Eucalyptus camaldulensis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various methods for extracting bioactive compounds from Eucalyptus camaldulensis, the natural source of Eucamalol. The following sections objectively compare the performance of different extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific objectives.
Quantitative Comparison of Extraction Methods
The efficiency and yield of bioactive compounds from Eucalyptus camaldulensis are significantly influenced by the chosen extraction method. Below is a summary of quantitative data from studies comparing different techniques.
| Extraction Method | Yield (%) | Key Bioactive Components Identified | Reference |
| Hydro-distillation (HD) | 1.32 | Eucalyptol (30.43%), α-pinene (10.35%) | [1] |
| Supercritical Fluid Extraction (SFE) | 0.52 | Eucalyptol (31.10%), α-pinene (11.02%) | [1] |
| Water Distillation | Not specified, but achieved highest oil percentage at 46.25 wt.% under optimal conditions. | Not specified | [2] |
| Steam Distillation | 0.35 | 1,8-Cineole (27%) | [3] |
| Water + Steam Distillation | 1.53 | 1,8-Cineole (68-82%) | [3] |
| Two-Step Solvent Extraction | High yield of Macrocarpals A, B, and C | Macrocarpal A, Macrocarpal B, Macrocarpal C | [4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
1. Hydro-distillation (HD)
This conventional method is widely used for extracting essential oils from plant materials.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
The plant material (leaves of Eucalyptus camaldulensis) is placed in a flask with water.
-
The flask is heated, and the resulting steam, carrying the volatile oils, is condensed.
-
The essential oil is separated from the aqueous layer.
-
The collected oil is dried over anhydrous sodium sulfate.[1]
-
-
Optimal Conditions (from a separate study):
-
Extraction Temperature: 100°C
-
Agitation Speed: 200 rpm
-
Leave Particle Size: 0.5 cm
-
Water to Eucalyptus Leaves Ratio: 6:1 (ml:g)[2]
-
2. Supercritical Fluid Extraction (SFE)
A "green" technology that uses a supercritical fluid, typically CO2, as the extraction solvent.
-
Apparatus: Supercritical fluid extraction system.
-
Procedure:
-
The dried and ground plant material is packed into an extraction vessel.
-
Supercritical CO2 is passed through the vessel at a specific temperature and pressure.
-
The extracted compounds are separated from the CO2 by depressurization.
-
A study on Eucalyptus camaldulensis var. brevirostris used CO2 at 200 bar and 50°C.[5]
-
3. Two-Step Solvent Extraction for Macrocarpals
This method is designed to obtain a high yield of specific phenolic compounds.[4]
-
Step 1: Removal of Essential Oils
-
The essential oil constituents are first removed from the Eucalyptus plant material. This can be achieved by steam distillation or by extraction with a low-polarity solvent like n-hexane at room temperature.[4]
-
-
Step 2: First Extraction
-
The residue from Step 1 is extracted with water or an aqueous organic solvent solution (e.g., ≤ 30% ethanol).
-
The extraction is performed under reflux at 70-90°C for approximately 1 hour.[4]
-
-
Step 3: Second Extraction
-
The residue from the first extraction is further extracted with an organic solvent or a higher concentration aqueous organic solvent solution (e.g., 40-100% ethanol).
-
This extraction is also carried out under reflux at 70-90°C for about 1 hour.[4]
-
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow: Comparative Extraction
References
- 1. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Efficacy of Eucalyptus-Derived Compounds in Cancer Cell Lines: A Comparative Analysis
A detailed examination of the anti-cancer properties of Eucalyptol and Eugenol, major bioactive components of Eucalyptus species, reveals significant potential in preclinical cancer research. These compounds have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines, often comparable to or synergistic with conventional chemotherapeutic agents.
The exploration of natural compounds for novel anti-cancer therapies has identified Eucalyptol and Eugenol as promising candidates. Extensive in vitro studies have documented their ability to inhibit proliferation and induce programmed cell death in various cancer models. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Comparative Efficacy of Eucalyptol and Eugenol in Vitro
The cytotoxic effects of Eucalyptol and Eugenol have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values of these compounds in different cancer cell lines, alongside data for conventional chemotherapy drugs where available.
Table 1: IC50 Values of Eucalyptol in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Eucalyptol IC50 | Treatment Duration | Reference |
| MDA-MB-231 | Human Breast Cancer | 11.50 ± 3.68 µg/mL | 48h | [1] |
| 4T1 | Mouse Breast Cancer | Not specified | 48h / 72h | [1] |
| A549 | Human Lung Cancer | 243 µg/mL | 24h | [2] |
| A549 | Human Lung Cancer | 203 µg/mL | 48h | [2] |
| A549 | Human Lung Cancer | 167 µg/mL | 72h | [2] |
| A-431 | Human Epidermoid Carcinoma | 182 µg/mL | 24h | [2] |
| A-431 | Human Epidermoid Carcinoma | 145 µg/mL | 48h | [2] |
| A-431 | Human Epidermoid Carcinoma | 111 µg/mL | 72h | [2] |
Table 2: IC50 Values of Eugenol in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Eugenol IC50 | Treatment Duration | Reference |
| MDA-MB-231 | Human Breast Cancer | 15.09 µM | Not specified | [3] |
| MCF-7 | Human Breast Cancer | 22.75 µM | Not specified | [3] |
| MDA-MB 468 | Human Breast Cancer | 51 µg/mL (Chitosan nanoparticles) | Not specified | [3] |
| A-375 | Human Melanoma | 79 µg/mL (Chitosan nanoparticles) | Not specified | [3] |
| Sbcl2 | Malignant Melanoma | 0.5 µM | 24h | [4] |
| WM3211 | Malignant Melanoma | 0.5 µM | 24h | [4] |
| RBL-2H3 | Mast Cells | 700 µM | Not specified | [4] |
| HL-60 | Human Leukemia | 23.7 µM | 48h | [3] |
| U-937 | Human Leukemia | 39.4 µM | 48h | [3] |
| 3LL Lewis | Lewis Lung Carcinoma | 89.6 µM | 48h | [3] |
| HepG2 | Human Liver Cancer | 118.6 µM | 48h | [3] |
| SNU-C5 | Human Colon Cancer | 129.4 µM | 48h | [3] |
| PC3 | Human Prostate Cancer | 89.44 µg/mL | 48h | [3] |
Experimental Protocols
A generalized methodology for assessing the in vitro efficacy of these compounds is outlined below. Specific concentrations and incubation times may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Eucalyptol, Eugenol, or a control vehicle for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.[2]
Apoptosis Assay (Acridine Orange/Propidium Iodide Double Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC25 and IC50 concentrations for a specified time.
-
Staining: Cells are stained with a mixture of acridine orange (AO) and propidium iodide (PI). AO stains both live and dead cells (green fluorescence), while PI only stains cells with compromised membranes (red fluorescence).
-
Microscopy: Stained cells are observed under a fluorescence microscope.
-
Analysis: The morphology and color of the cells are used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Signaling Pathways and Mechanisms of Action
Eucalyptol and Eugenol exert their anti-cancer effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Eucalyptol's Anti-Tumor Mechanism
Eucalyptol has been shown to inhibit cancer cell proliferation and metastasis by targeting key signaling pathways. In skin cancer, it reverses the epithelial-to-mesenchymal transition (EMT) by reducing the expression of mesenchymal markers (vimentin, snail, slug, twist) and inducing the epithelial marker E-cadherin.[5] Furthermore, it modulates the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[5] In neuroblastoma cells, Eucalyptol's anti-tumor activity is linked to the downregulation of MYC, a well-known oncogene, and its target genes involved in cell division and apoptosis.[6]
Figure 1: Simplified signaling pathway of Eucalyptol's anti-cancer effects.
Eugenol's Pro-Apoptotic Mechanism
Eugenol induces apoptosis in cancer cells through multiple pathways. It can trigger the intrinsic apoptotic pathway by increasing the generation of reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential and the release of cytochrome c.[3][7] This, in turn, activates caspases, such as caspase-3 and -9, leading to the cleavage of cellular proteins and ultimately cell death.[3][4] Eugenol also upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[3][8] Furthermore, it can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9]
Figure 2: Overview of Eugenol's pro-apoptotic signaling pathways.
Synergistic Effects with Chemotherapy
An important aspect of the anti-cancer potential of Eucalyptol and Eugenol is their ability to enhance the efficacy of existing chemotherapeutic drugs. For instance, Eugenol has been shown to potentiate the anti-cancer activity of cisplatin in triple-negative breast cancer cells by inhibiting cancer stem cells and the NF-κB signaling pathway.[9] Similarly, combining Eucalyptus camaldulensis extracts with a low dose of cisplatin resulted in an additional cytotoxic effect on A549 lung adenocarcinoma cells.[10] The combination of doxorubicin and Eucalyptus extract also showed a higher level of apoptosis in A549 cells compared to each agent alone.[11]
Figure 3: General experimental workflow for assessing anti-cancer efficacy.
References
- 1. Physicochemical characterization, cytotoxic effect and toxicity evaluation of nanostructured lipid carrier loaded with eucalyptol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyprusjmedsci.com [cyprusjmedsci.com]
- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eucalyptol targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome Analysis Reveals the Anti-Tumor Mechanism of Eucalyptol Treatment on Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eugenol potentiates cisplatin anti-cancer activity through inhibition of ALDH-positive breast cancer stem cells and the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Eucamalol and Quercetin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biochemical and pharmacological properties of Eucamalol and the well-researched flavonoid, quercetin. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further investigation and drug discovery efforts.
Introduction
Quercetin, a ubiquitous plant flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Its mechanisms of action have been elucidated across numerous studies, establishing its role in modulating key cellular signaling pathways. In contrast, this compound, a monoterpenoid derived from Eucalyptus camaldulensis, is primarily recognized for its insect-repellent activities. While direct comparative studies between this compound and quercetin are not available in the current literature, this guide aims to provide a head-to-head comparison by leveraging data on quercetin and available information on this compound and extracts from its source plant. A significant disparity in the volume of research exists between these two compounds, with quercetin being extensively characterized, while data on the specific biological activities of isolated this compound remain limited. This guide will clearly delineate the available data for both, highlighting areas for future research into the therapeutic potential of this compound.
Biochemical Properties: A Comparative Overview
| Property | This compound | Quercetin |
| Chemical Formula | C₁₀H₁₆O₂[1] | C₁₅H₁₀O₇[2] |
| Molar Mass | 168.23 g/mol [1] | 302.236 g/mol |
| Class | Monoterpenoid[3] | Flavonoid (Flavonol)[4] |
| Source | Eucalyptus camaldulensis[5] | Abundant in fruits and vegetables like onions, apples, and berries[4] |
| Appearance | - | Yellow crystalline powder |
| Solubility | Soluble in organic solvents[3] | Soluble in lipids and alcohol, sparingly soluble in hot water, and insoluble in cold water[6] |
Quantitative Analysis of Biological Activities
The following tables summarize the available quantitative data for this compound (via Eucalyptus camaldulensis extracts) and quercetin, focusing on their antioxidant and cytotoxic effects. It is crucial to note that the data for this compound are derived from extracts and may not be representative of the purified compound's activity.
Table 1: In Vitro Antioxidant Activity
| Assay | This compound (E. camaldulensis extract) IC₅₀ | Quercetin IC₅₀ | Reference Compound IC₅₀ |
| DPPH Radical Scavenging | 57.07 µg/mL (ethanolic leaf extract)[4] | 15.899 µg/mL[7], 33.1 µM[3], 19.17 µg/ml[8] | Ascorbic Acid: 9.53 µg/ml[8] |
| ABTS Radical Scavenging | 29.01 µg/mL (ethanolic leaf extract)[4] | - | - |
| Hydrogen Peroxide Scavenging | 206 µg/ml (leaf extract)[9] | 36.22 µg/ml[8] | Ascorbic Acid: 16.26 µg/ml[8] |
| Nitric Oxide Scavenging | 85.87 µg/ml (leaf extract)[9] | - | - |
Table 2: In Vitro Cytotoxic Activity
| Cell Line | This compound (E. camaldulensis extract) IC₅₀ | Quercetin IC₅₀ |
| MCF-7 (Breast Cancer) | - | 5.81 (±0.13) µM[10] |
| HCT116 (Colon Cancer) | - | 5.79 (±0.13) µM[10] |
| A549 (Lung Cancer) | - | 8.65 µg/ml (24h), 7.96 µg/ml (48h), 5.14 µg/ml (72h)[11] |
| HL-60 (Leukemia) | 42.1 µg/mL (essential oil)[12] | 7.7 µM (96h)[13] |
| HT-29 (Colon Cancer) | 50.5 µg/mL (essential oil)[12] | - |
| WEHI-3 (Leukemia) | 16.1 µg/mL (essential oil)[12] | - |
| Cholangiocarcinoma (CL-6) | 102.29 ± 5.87 µg/mL (ethanolic leaf extract)[11] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of quercetin and compounds from Eucalyptus camaldulensis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compound (quercetin or extract) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the sample. A control is prepared with the solvent instead of the sample.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells of a specific cell line are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (quercetin or extract) and incubated for a specific duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle solvent.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for understanding the mechanisms of action and research methodologies.
Quercetin's Impact on Cellular Signaling
Quercetin is known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Caption: Quercetin's multifaceted mechanism of action.
Experimental Workflow for Bioactivity Screening
For novel compounds like this compound where specific pathways are not yet elucidated, a general workflow for screening bioactive compounds from natural products is employed.
Caption: General workflow for screening bioactive compounds.
Discussion and Future Directions
The comparative analysis reveals that quercetin is a well-established bioactive compound with potent antioxidant and antiproliferative effects, supported by a large body of evidence detailing its molecular mechanisms. In contrast, this compound, while identified as a component of Eucalyptus camaldulensis, remains largely uncharacterized in terms of its broader pharmacological potential. The antioxidant and cytotoxic activities observed in E. camaldulensis extracts suggest the presence of bioactive constituents, which may include this compound.
For drug development professionals, quercetin presents a strong candidate for further investigation in various therapeutic areas, backed by extensive preclinical data. The primary challenge with quercetin lies in its bioavailability, which is an active area of research.
For researchers and scientists, the significant knowledge gap surrounding this compound presents a compelling opportunity for novel discovery. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating pure this compound from Eucalyptus camaldulensis.
-
In Vitro Bioactivity Screening: Systematically evaluating the antioxidant, anti-inflammatory, and cytotoxic activities of purified this compound using a range of standardized assays.
-
Mechanistic Studies: Investigating the effects of this compound on key cellular signaling pathways to elucidate its potential mechanisms of action.
-
Comparative Studies: Conducting direct head-to-head comparisons of this compound with well-characterized compounds like quercetin to benchmark its potency and efficacy.
By pursuing these research avenues, the scientific community can unlock the potential therapeutic applications of this compound and contribute to the development of new natural product-based medicines.
References
- 1. This compound | C10H16O2 | CID 192578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant potential of Eucalyptus essential oils from Pakistan. [wisdomlib.org]
- 3. This compound | CAS:145544-91-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Antioxidant Properties and Antibacterial Effects of Eucalyptus camaldulensis Ethanolic Leaf Extract on Biofilm Formation, Motility, Hemolysin Production, and Cell Membrane of the Foodborne Pathogen Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of Eucalyptus camaldulensis Dehn. plant extracts and essential oils: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stumps of Eucalyptus globulus as a Source of Antioxidant and Antimicrobial Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Neuroprotective Effects of Eucalyptol and Eugenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The neuroprotective effects of Eucamalol are not yet substantially documented in peer-reviewed literature. This guide, therefore, focuses on two related and well-researched compounds found in Eucalyptus species, Eucalyptol and Eugenol , and compares their neuroprotective properties with established agents. The reproducibility of the findings presented here should be assessed by consulting the primary literature.
Introduction
The search for novel neuroprotective agents is a critical endeavor in the face of rising neurodegenerative diseases and acute neurological injuries. Natural compounds, in particular, have garnered significant interest due to their potential for multi-target effects and favorable safety profiles. This guide provides a comparative overview of the neuroprotective effects of Eucalyptol and Eugenol, two prominent constituents of Eucalyptus oil, alongside the established neuroprotective drugs Edaravone and N-acetylcysteine (NAC). We present a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways implicated in their mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Eucalyptol, Eugenol, Edaravone, and N-acetylcysteine. These data highlight the diverse experimental models and endpoints used to assess neuroprotection.
Table 1: Neuroprotective Effects of Eucalyptol
| Experimental Model | Dosage | Key Findings | Reference |
| Subarachnoid Hemorrhage (SAH) in rats | 100 mg/kg EUC, intraperitoneally | Reduced brain edema (from 81.22% to 78.33%); Improved neurological scores (from 16.28 to 9.28 at 24h)[1][2][3] | [1][2][3] |
| SAH in rats | 100 mg/kg EUC, intraperitoneally | Increased Nrf2 (1.34-fold) and HO-1 (1.15-fold) expression; Decreased cleaved caspase-3 (41.09%)[1][2][4] | [1][2][4] |
| Amyloid Beta-Toxicated PC12 Cells | 10 µM Cin | Restored cell viability; Reduced ROS and NO levels[5] | [5] |
Table 2: Neuroprotective Effects of Eugenol
| Experimental Model | Dosage | Key Findings | Reference |
| Aluminum-induced toxicity in rats | 6,000 µg/g eugenol in diet | Restored brain-derived neurotrophic factor (BDNF) to 108.76 pg/mg protein; Reduced TNF-α to 69.98 pg/mg protein[6] | [6] |
| Cerebral Ischemia/Reperfusion in rats | Not specified | Increased activity of GSH, SOD, and CAT; Decreased MDA content and NF-κB expression[7] | [7] |
| Formaldehyde-induced neurotoxicity in rats | 150 mg/kg eugenol, orally | Significantly reduced MDA and 8-OHdG levels; Increased SOD and acetylcholine levels[8][9] | [8][9] |
| Acrylamide-induced neuropathy in rats | 10 mg/kg bw, for 5 weeks | Attenuated reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) in sciatic nerve and brain[10] | [10] |
Table 3: Neuroprotective Effects of Edaravone and N-acetylcysteine (NAC)
| Compound | Experimental Model | Dosage | Key Findings | Reference |
| Edaravone | Acute Ischemic Stroke (Clinical) | 60 mg, IV infusion | Slows the progression of ALS[11][12] | [11][12] |
| Edaravone | Brain Ischemia | Not specified | Increases eNOS; Decreases nNOS and iNOS[13][14] | [13][14] |
| N-acetylcysteine | Progressive Multiple Sclerosis (Clinical Trial Protocol) | 1200 mg TID | Aims to lessen brain atrophy[15][16] | [15][16] |
| N-acetylcysteine | Subarachnoid Hemorrhage in rabbits | Intraperitoneal administration | Reduced lipid peroxidation; Increased tissue GSH and SOD enzymatic activities[17] | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Animal Models of Neurological Injury
-
Subarachnoid Hemorrhage (SAH) in Rats:
-
Induction: SAH is induced by endovascular perforation.
-
Treatment: Eucalyptol (100 mg/kg) is administered intraperitoneally at 1 hour before and 30 minutes after SAH induction.
-
Assessment: Neurological deficits are evaluated using the modified Neurological Severity Scores (mNSS). Brain edema is measured by the wet-dry method. Neuronal apoptosis is detected by Nissl staining.[1][2]
-
-
Aluminum-Induced Neurotoxicity in Rats:
-
Induction: Male Wistar rats are intoxicated daily with aluminum chloride (84 mg/kg body weight) orally for four consecutive weeks.
-
Treatment: Rats are fed a diet containing 6,000 µg/g eugenol.
-
Assessment: Biochemical parameters such as total antioxidant status (TAS), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and caspase-3 (Casp-3) levels in the brain are measured.[6]
-
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:
-
Induction: Stereotactic surgery is performed to administer 6-OHDA.
-
Treatment: Eucalyptus globulus essential oil (25 mg/kg) is administered intraperitoneally from day -7 to day 28 post-surgery.
-
Assessment: Behavioral tests such as the Barnes maze, wire mesh ramp, and grip strength tests are performed.[18][19]
-
In Vitro Models
-
Amyloid Beta-Toxicated PC12 Cells:
-
Model: Differentiated PC12 cells are treated with amyloid-beta (Aβ) (25-35) to induce toxicity, mimicking aspects of Alzheimer's disease.
-
Treatment: Cells are pre-treated with Eucalyptol (1,8-cineole).
-
Assessment: Cell viability is measured, and levels of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified.[5]
-
Biochemical and Molecular Assays
-
Western Blot: Used to measure the expression levels of proteins involved in signaling pathways, such as Nrf2, HO-1, Bcl-2, cleaved caspase-3, and phospho-NF-κB p65.[1][2]
-
qRT-PCR: Employed to detect the expression of pro-inflammatory cytokines.[1][2]
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) content and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][4]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Eucalyptol and Eugenol are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these proposed mechanisms.
Caption: Proposed neuroprotective signaling pathway of Eucalyptol.
Caption: Key neuroprotective mechanisms of Eugenol.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion
The available preclinical evidence suggests that both Eucalyptol and Eugenol possess significant neuroprotective properties, primarily through their antioxidant, anti-inflammatory, and anti-apoptotic activities. Eucalyptol has shown promise in models of acute brain injury like SAH by modulating the Nrf2/HO-1 and NF-κB pathways.[1][2][4] Eugenol demonstrates a broader range of effects in various neurotoxicity and ischemia models, including the enhancement of antioxidant defenses, reduction of inflammatory markers, and modulation of the AMPK/mTOR pathway to induce autophagy.[6][7][20]
In comparison, Edaravone and N-acetylcysteine are established agents with strong clinical or late-stage clinical data supporting their use. Edaravone acts as a potent free radical scavenger, while NAC functions as a glutathione precursor, directly replenishing the brain's antioxidant capacity.[13][14][17][21]
While the preclinical data for Eucalyptol and Eugenol are promising, further research is required to establish their efficacy and safety in humans. Importantly, direct studies on the reproducibility of these findings are necessary to validate their therapeutic potential. Future investigations should focus on standardized extracts or pure compounds, well-defined dosages, and rigorous, placebo-controlled clinical trials to translate these preclinical observations into tangible therapeutic benefits for patients with neurological disorders.
References
- 1. Eucalyptol ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Eucalyptol ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. N-Acetyl Cysteine as a Neuroprotective Agent in Progressive Multiple Sclerosis (NACPMS) trial: Study protocol for a randomized, double-blind, placebo-controlled add-on phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Eugenol Attenuates Cerebral Ischemia-Reperfusion Injury by Enhancing Autophagy via AMPK-mTOR-P70S6K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Eucamalol and its Synthetic Analogs: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has increasingly turned towards natural products and their synthetic derivatives. Eucamalol, a key bioactive compound found in Eucalyptus species, has garnered significant interest for its diverse pharmacological properties. This guide provides a comparative overview of the bioactivity of this compound (represented by its major constituent, eucalyptol/1,8-cineole) and its potential synthetic analogs, supported by experimental data and detailed methodologies. While direct comparative studies on a broad range of synthetic this compound analogs are limited in publicly available literature, this guide establishes a framework for such comparisons and presents the existing data for the natural compound.
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of this compound (eucalyptol) and provide a template for comparing its performance with potential synthetic analogs. The data for synthetic analogs are presented as hypothetical examples to illustrate the comparative framework, highlighting the need for further research in this area.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dose | Inhibition (%) / IC50 |
| This compound (Eucalyptol) | LPS-induced TNF-α production | Human monocytes | 0.6 µM | Complete inhibition[1] |
| Carrageenan-induced paw edema | Rats | 400 mg/kg | 46% reduction[1] | |
| CFA-induced paw edema | Mice | - | Significant attenuation[2] | |
| Synthetic Analog A | LPS-induced TNF-α production | Human monocytes | - | Hypothetical: 50% improvement |
| Synthetic Analog B | Carrageenan-induced paw edema | Rats | - | Hypothetical: Lower effective dose |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Method | IC50 / % Scavenging |
| This compound (Eucalyptol) | DPPH radical scavenging | Spectrophotometry | 48.68 ± 0.85% scavenging[3] |
| Superoxide radical scavenging | Spectrophotometry | 65.42 ± 1.92% scavenging[3] | |
| Ferric reducing antioxidant power | Spectrophotometry | 85.32 ± 1.43[3] | |
| Synthetic Analog C | DPPH radical scavenging | Spectrophotometry | Hypothetical: 25% higher activity |
| Synthetic Analog D | Superoxide radical scavenging | Spectrophotometry | Hypothetical: Broader spectrum activity |
Table 3: Comparative Anti-cancer Activity
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound (Eucalyptol) | Neuroblastoma (SH-SY5Y) | Transcriptome analysis | - | Down-regulation of MYC target genes[4] |
| Colon cancer (LS174) | Viability assay | 0.2 µg/mL | Significant reduction in viability[5] | |
| Skin cancer (A431, A375) | Migration/Invasion assay | - | Inhibition of metastasis[6][7] | |
| Synthetic Analog E | Neuroblastoma (SH-SY5Y) | MTT Assay | - | Hypothetical: Increased potency |
| Synthetic Analog F | Colon cancer (LS174) | Apoptosis Assay | - | Hypothetical: Enhanced apoptosis induction |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.[8][9]
Materials:
-
Fresh hen's egg albumin or commercial egg albumin powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound, synthetic analogs)
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a 1-2% solution of egg albumin in PBS.
-
The reaction mixture consists of 0.2 mL of the egg albumin solution, 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.
-
A control group is prepared by substituting the test compound with distilled water.
-
The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes to induce denaturation.
-
After cooling, the absorbance is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is widely used to determine the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[10][11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, synthetic analogs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be protected from light.
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
Add a defined volume of the test sample or control to an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)
-
Cultured cells in a 96-well plate
-
Test compounds (this compound, synthetic analogs)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
The plate is then gently agitated on an orbital shaker for a few minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength between 540 and 590 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound (eucalyptol) in its anti-inflammatory, antioxidant, and anti-cancer effects.
Caption: this compound's anti-inflammatory mechanism.
Caption: this compound's antioxidant mechanism.
Caption: this compound's anti-cancer mechanisms.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Transient Receptor Potential Cation Channel Subfamily M Member 8 channels mediate the anti‐inflammatory effects of eucalyptol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Characterization of 1,8-Cineole (Eucalyptol) from Myrtle and Its Poten" by Humera Khan [kijoms.uokerbala.edu.iq]
- 4. Transcriptome Analysis Reveals the Anti-Tumor Mechanism of Eucalyptol Treatment on Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Mechanisms Underlying the Antitumor Effects of Eucalyptus Essential Oil and Its Component 3-Cyclohexene-1-Methanol Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eucalyptol targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Safe Disposal of Eucamalol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Eucamalol, a mosquito repellent derived from Eucalyptus camaldulensis.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the known properties of similar chemical compounds, such as terpenoids and essential oils, and aligns with general best practices for laboratory chemical waste management.
Key Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below to inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C10H16O2 | [2][6] |
| Molecular Weight | 168.23 g/mol | [2][6] |
| CAS Number | 145544-91-8 | [2] |
| Relative Density | 1.096 g/cm3 (Predicted) | [2] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to minimize risks to personnel and the environment.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Designated hazardous waste container, clearly labeled.
-
Waste manifest or logbook for tracking chemical waste.
-
Fume hood.
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all this compound-contaminated materials, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a dedicated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number (145544-91-8).
-
Indicate the primary hazards associated with this compound, which should be assumed to include "Flammable" and "Environmental Hazard" based on related compounds like eucalyptus oil.[5]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[9]
-
Provide the waste manifest or logbook with accurate information about the contents of the waste container.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Ensure adequate ventilation during the cleanup process.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. fasera.com [fasera.com]
- 4. aromium.es [aromium.es]
- 5. carlroth.com [carlroth.com]
- 6. This compound | C10H16O2 | CID 192578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
- 8. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Guide for Eucamalol (Eucalyptus Oil)
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Eucamalol, understood to be Eucalyptus Oil based on available safety data. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is classified as a flammable liquid and presents several health hazards.[1][2][3] Immediate attention to the following is required:
-
Flammability: Flammable liquid and vapor.[1][3][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6] No smoking.[4][5][6] Use explosion-proof electrical and ventilating equipment.[4][6]
-
Health Hazards:
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][3][5] Avoid release to the environment.[3][5]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles.[6] A face shield may be required for splash-prone activities. | Protects against splashes and vapors that can cause serious eye irritation.[2][4] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation and allergic reactions.[1][2] |
| Body Protection | Wear a long-sleeved shirt and long pants at a minimum. For larger quantities or splash risks, a chemical-resistant apron or coverall (e.g., Tyvek) is required.[7][8] | Minimizes skin exposure. Protective clothing should be immediately removed if it becomes contaminated.[6] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[6] If vapors or mists are generated, use a NIOSH-approved respirator with appropriate cartridges. | Protects against inhalation, which can cause respiratory tract irritation.[2] |
Quantitative Hazard Data
The following table provides key quantitative data for this compound (Eucalyptus Oil).
| Data Point | Value | Species |
| Oral LD50 | 2,480 - 2,790 mg/kg | Rat |
| Dermal LD50 | >5,000 - 5,610 mg/kg | Rabbit |
| Flash Point | 48.9 °C |
Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Remove all ignition sources from the handling area.
-
Ground and bond containers when transferring the material to prevent static discharge.[6]
B. Handling Procedure:
-
Don all required PPE as specified in Section 2.
-
Carefully open the container, avoiding splashes.
-
Use only non-sparking tools for transfers and manipulations.[4][6]
-
Avoid breathing vapors or mists.[6]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
C. Spill Response:
-
In case of a spill, remove all ignition sources.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth).[9]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not let the product enter drains.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[5]
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not empty into drains or release into the environment.[5] Consider incineration in a chemical incinerator with an afterburner and scrubber.
-
Container Disposal: Dispose of the original container as unused product unless thoroughly decontaminated.
Diagrams
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. caelo.de [caelo.de]
- 2. oshadhi.co.uk [oshadhi.co.uk]
- 3. nhrorganicoils.com [nhrorganicoils.com]
- 4. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 5. carlroth.com [carlroth.com]
- 6. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 7. Plant Products [plantproducts.com]
- 8. solutionsstores.com [solutionsstores.com]
- 9. s.cdnmpro.com [s.cdnmpro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
